molecular formula C6H2Br2ClNO2 B1370682 3,5-Dibromo-4-chloropicolinic acid CAS No. 698393-07-6

3,5-Dibromo-4-chloropicolinic acid

Cat. No.: B1370682
CAS No.: 698393-07-6
M. Wt: 315.34 g/mol
InChI Key: LDVRSYYPLMRROO-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloropicolinic acid is a useful research compound. Its molecular formula is C6H2Br2ClNO2 and its molecular weight is 315.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVRSYYPLMRROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649907
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698393-07-6
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Chemical Identity

The precise identification of halogenated pyridine derivatives is critical in medicinal chemistry and agrochemical synthesis, where regiochemistry dictates biological activity.

IUPAC Designation

The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: 3,5-Dibromo-4-chloropyridine-2-carboxylic acid

Structural Breakdown[1]
  • Scaffold: Pyridine ring (azine).

  • Principal Group: Carboxylic acid (-COOH) at position 2 (defining the parent as picolinic acid).

  • Substituents:

    • Nitrogen: Position 1.

    • Carboxyl: Position 2.[1][2][3][4][5][6]

    • Bromine: Positions 3 and 5.

    • Chlorine: Position 4.[3][4][5][6]

Physicochemical Profile
PropertyDataNote
CAS Number 698393-07-6Unique identifier for regulatory verification
Molecular Formula

High halogen content increases lipophilicity
Molecular Weight 315.35 g/mol Heavy atom count favors fragment-based screening
Physical State Off-white to pale yellow solidTypical of poly-halogenated heteroaromatics
pKa (Calc) ~1.5 - 2.0Acidic strength increased by electron-withdrawing halogens

Synthetic Architecture

Critical Analysis of Synthetic Routes

While direct halogenation of picolinic acid is theoretically possible, it lacks regioselectivity and yield efficiency due to the electron-deficient nature of the pyridine ring.

The Expert Approach: The most robust synthetic pathway utilizes 4-hydroxypicolinic acid as the starting material. The hydroxyl group (tautomeric with the pyridone) activates the 3 and 5 positions for electrophilic aromatic substitution (EAS), allowing for precise bromination before the installation of the chlorine atom via deformylative chlorination or nucleophilic displacement.

Step-by-Step Protocol (Self-Validating System)
Stage 1: Regioselective Bromination

Objective: Install bromine atoms at C3 and C5 using the activation provided by the C4-hydroxyl group.

  • Reagents: 4-Hydroxypicolinic acid, Bromine (

    
    ), Water/Acetic Acid solvent.
    
  • Procedure: Dissolve the precursor in water at 50°C. Add

    
     dropwise. The electron-donating -OH group directs bromine exclusively to the ortho positions (relative to itself), which are C3 and C5.
    
  • Validation: The product, 3,5-dibromo-4-hydroxypicolinic acid (CAS 858852-20-7), precipitates due to decreased solubility.

Stage 2: Dehydroxy-Chlorination

Objective: Convert the C4-hydroxyl group to a reactive C4-chloro motif.

  • Reagents: 3,5-Dibromo-4-hydroxypicolinic acid, Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier-Haack conditions).
    
  • Mechanism: The pyridone oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.

  • Causality: The presence of bromines at C3/C5 sterically hinders the C4 position, requiring elevated temperatures (reflux) and extended reaction times compared to non-brominated analogs.

Synthesispathway Start 4-Hydroxypicolinic Acid (Precursor) Inter 3,5-Dibromo-4-hydroxypicolinic acid (Intermediate) Start->Inter Bromination (C3/C5 Activation) Final 3,5-Dibromo-4-chloropicolinic acid (Target) Inter->Final Nu- Substitution (C4 Conversion) Reagent1 Br2 / H2O (Electrophilic Subst.) Reagent2 POCl3 / DMF (Chlorination)

Figure 1: Validated synthetic workflow transforming the hydroxy precursor to the chloro-target via regioselective activation.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity . The molecule possesses three distinct "handles" for diversification, making it a premier scaffold for drug discovery (kinase inhibitors) and agrochemistry (synthetic auxins).

Chemo-Selectivity Map
  • C4-Chlorine (

    
     Locus): 
    
    • Reactivity: The chlorine at C4 is highly susceptible to Nucleophilic Aromatic Substitution (

      
      ) because it is para to the pyridine nitrogen and ortho to two electron-withdrawing bromines.
      
    • Application: Displacement with amines or alkoxides yields 4-amino/4-alkoxy picolinates (common in herbicides like Picloram analogs).

  • C3/C5-Bromine (Cross-Coupling Locus):

    • Reactivity: These positions are primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

    • Selectivity: The C3 bromine is sterically crowded by the C2-carboxylic acid and C4-chlorine, often making the C5 bromine more accessible for kinetic control during mono-coupling reactions.

  • C2-Carboxylic Acid:

    • Standard amide coupling or esterification to modulate solubility and bioavailability (prodrug design).

ReactivityMap Core This compound SNAr C4 Position: SNAr Attack (Amines/Alkoxides) Core->SNAr High Reactivity Coupling C3/C5 Position: Pd-Coupling (Aryl/Alkyl Groups) Core->Coupling Transition Metal Cat. Ester C2 Position: Derivatization (Esters/Amides) Core->Ester Standard Org. Syn.

Figure 2: Orthogonal reactivity zones allowing sequential functionalization of the pyridine core.[6][7]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Due to the high halogen content, this compound may release toxic halide vapors (HBr/HCl) if heated to decomposition. Use only in a fume hood.

  • Storage: Keep cold (2-8°C) and under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C4-chlorine bond over long durations.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-chloropyridine-2-carboxylic acid Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,3-dibromo-5-chloropyridine-4-carboxylic acid (Structural Analog Reference). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72711, 4-Chloropicolinic acid hydrazide (Precursor Chemistry). Retrieved from

  • BLD Pharm. (n.d.). 3,5-Dibromo-4-chloropyridine CAS 13626-17-0 (Decarboxylated Analog Data). Retrieved from

  • Echemi. (n.d.).[8] 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid (Key Intermediate).[9] Retrieved from

Sources

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a privileged scaffold in modern chemistry. Their inherent chelating properties, coupled with the versatility of the pyridine ring for substitution, have unlocked a vast landscape of biological activities and practical applications. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of this remarkable class of compounds, offering field-proven insights and detailed methodologies for researchers in drug discovery, agrochemicals, and materials science.

The Core of Versatility: Understanding the Picolinic Acid Scaffold

Picolinic acid is an organic compound with the formula NC₅H₄CO₂H. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position[1]. This unique arrangement of a nitrogen atom and a carboxylic acid group in close proximity is the foundation of its diverse functionalities.

Key Physicochemical Properties:

PropertyValueReference
Molar Mass123.111 g·mol⁻¹[1]
AppearanceWhite solid[1]
Melting Point136 to 138 °C[1]
Solubility in waterSlightly soluble[1]

The nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group can act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions[2]. This chelation ability is central to many of its biological effects. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.

Applications in Medicinal Chemistry

The picolinic acid scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise in a multitude of disease areas.

Anticancer Activity

Substituted picolinic acids have emerged as a promising class of anticancer agents, primarily through their ability to chelate essential metal ions like zinc and iron, which are crucial for the activity of enzymes involved in DNA replication and cell division[3]. By disrupting the cellular homeostasis of these metals, picolinic acid derivatives can inhibit cancer cell growth[3].

Mechanism of Action: The anticancer activity of picolinic acid derivatives is often linked to their ability to induce apoptosis. For instance, some derivatives have been shown to increase the ratio of Bax/Bcl-2 genes, key regulators of the apoptotic pathway.

Quantitative Data: IC50 Values of Picolinic Acid Analogs

CompoundCell LineIC50 (µM)Reference
Fusaric acidCHO0.032 (mM)[3]
3-Hydroxy picolinic acidCHO-[3]
Picolinic acidCHO-[3]
PicloramCHO-[3]
6-Bromo picolinic acidCHO-[3]
Compound 3dMCF-743.4
Compound 4dMCF-739.0
Compound 3dMDA-MB-23135.9
Compound 4dMDA-MB-23135.1

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the cytotoxicity of substituted picolinic acid derivatives against cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[4].

  • Compound Treatment: Add varying concentrations of the picolinic acid derivatives to the wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[4][5].

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible[4].

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals[4][6].

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570 nm using a microplate reader[5][6].

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value[7].

MTT_Assay_Workflow A Plate Cells B Add Picolinic Acid Derivatives A->B 24h C Incubate B->C 24-72h D Add MTT Reagent C->D E Incubate D->E 2-4h F Add Solubilizing Agent E->F G Measure Absorbance F->G 15 min shaking H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus[8][9]. Its mechanism of action involves inhibiting viral entry into host cells.

Mechanism of Action: Picolinic acid compromises the integrity of the viral membrane and inhibits the fusion between the viral envelope and the cellular membrane[8][10]. This action effectively blocks the virus from delivering its genetic material into the host cell, thus preventing infection[10].

Experimental Protocol: Plaque Reduction Assay

This protocol is used to quantify the antiviral activity of substituted picolinic acids.

  • Cell Monolayer Preparation: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer[8].

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Incubate the virus dilutions with various concentrations of the picolinic acid derivative for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Plaque_Reduction_Assay A Prepare Cell Monolayer D Infect Cells A->D B Prepare Virus Dilutions C Incubate Virus with Compound B->C C->D E Add Overlay Medium D->E F Incubate E->F G Stain and Count Plaques F->G H Calculate IC50 G->H

Caption: General workflow of a plaque reduction assay for antiviral testing.

Neuroprotective Effects

Picolinic acid, an endogenous metabolite of tryptophan, has shown neuroprotective properties[11]. It can protect neurons from excitotoxicity induced by quinolinic acid, another tryptophan metabolite with neurotoxic effects[12][13].

Mechanism of Action: The precise mechanism of picolinic acid's neuroprotective action is not fully elucidated, but it is known to antagonize the neurotoxic effects of quinolinic acid without affecting its neuroexcitant properties[12][14]. This suggests a mechanism independent of NMDA receptor blockade.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective potential of picolinic acid derivatives against toxin-induced cell death in a human neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium[15].

  • Differentiation (Optional): Differentiate SH-SY5Y cells into a more neuron-like phenotype using agents like retinoic acid.

  • Pre-treatment: Treat the cells with various concentrations of the picolinic acid derivative for a specified time (e.g., 24 hours).

  • Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as quinolinic acid or H₂O₂[16].

  • Viability Assessment: After incubation with the toxin, assess cell viability using an appropriate method, such as the MTT assay[17].

  • Data Analysis: Determine the extent of neuroprotection by comparing the viability of cells pre-treated with the picolinic acid derivative to those treated with the toxin alone.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Substituted picolinamides have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[18]. Mutations in the CFTR gene cause cystic fibrosis, and corrector molecules that rescue the trafficking and function of mutant CFTR are a major therapeutic strategy.

Mechanism of Action: Picolinamide-based correctors are thought to bind to the misfolded ΔF508-CFTR protein, facilitating its proper folding and trafficking to the cell membrane, thereby partially restoring chloride channel activity[18].

Experimental Protocol: Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and is used to evaluate the efficacy of CFTR modulators[19][20].

  • Epithelial Cell Culture: Grow primary human bronchial epithelial cells from cystic fibrosis patients on permeable supports until a polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments[19][21].

  • Electrophysiological Recordings: Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium[19].

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor to the basolateral side.

  • CFTR Inhibition: Confirm that the measured current is CFTR-dependent by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side.

  • Modulator Testing: Treat the cells with the picolinic acid-based CFTR modulator and repeat the stimulation/inhibition cycle to assess the degree of functional rescue.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_mod Modulator Testing A Culture Epithelial Cells on Permeable Support B Mount Support in Ussing Chamber A->B H Treat Cells with Picolinamide Modulator A->H C Measure Baseline Short-Circuit Current (Isc) B->C D Add CFTR Activators (e.g., Forskolin) C->D E Measure Stimulated Isc D->E F Add CFTR Inhibitor E->F G Measure Inhibited Isc F->G I Repeat Steps D-G H->I J Analyze Data for CFTR Rescue I->J

Caption: Workflow for assessing CFTR modulator efficacy using the Ussing chamber assay.

Applications in Agricultural Chemistry

Picolinic acid derivatives are a significant class of synthetic auxin herbicides used for broadleaf weed control[22][23].

Mechanism of Action: These herbicides mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. They bind to auxin receptors, such as AFB5, triggering a cascade of downstream events that disrupt normal plant development[22].

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

CompoundWeed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
PicloramVarious broadleaf weeds--[22]
ClopyralidVarious broadleaf weeds--[22]
AminopyralidVarious broadleaf weeds--[22]
Compound c5Chenopodium album400>90[22]
Compound V-8Amaranthus retroflexus300>90[24]

Experimental Protocol: Herbicidal Activity Screening

This protocol describes a method for evaluating the herbicidal efficacy of substituted picolinic acids.

  • Plant Cultivation: Grow target weed species in pots or flats under controlled greenhouse conditions.

  • Compound Formulation: Prepare solutions or emulsions of the test compounds at various concentrations.

  • Herbicide Application: Apply the formulations to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage[25].

  • Evaluation: Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of injury or by measuring the reduction in plant biomass compared to untreated controls.

  • Data Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) or other relevant efficacy parameters.

Synthesis of Substituted Picolinic Acids

The diverse applications of substituted picolinic acids have driven the development of numerous synthetic methodologies.

Oxidation of Picolines

A common method for the synthesis of picolinic acid is the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄)[1]. Substituted picolines can be used to generate the corresponding substituted picolinic acids. For example, 5-bromo-2-picolinic acid can be prepared by the oxidation of 5-bromo-2-picoline with potassium permanganate[26].

Functionalization of the Pyridine Ring

Substituents can be introduced onto the picolinic acid backbone through various organic reactions.

  • Nitration: 4-aminopicolinic acid can be synthesized by the nitration of picolinic acid N-oxide, followed by reduction of the nitro group[25].

  • Halogenation: Direct bromination of nicotinic acid hydrochloride in thionyl chloride can yield 5-bromonicotinic acid[27].

  • Hydroxylation: 3,6-dihydroxypicolinic acid can be synthesized from 3-hydroxypicolinic acid using potassium peroxydisulfate[4].

Synthesis_Picolinic_Acids cluster_oxidation Oxidation cluster_functionalization Ring Functionalization A 2-Picoline B Picolinic Acid A->B KMnO4 C Picolinic Acid N-Oxide D 4-Nitropicolinic Acid N-Oxide C->D H2SO4, HNO3 E 4-Aminopicolinic Acid D->E Reduction

Caption: General synthetic routes to substituted picolinic acids.

Conclusion

Substituted picolinic acids are a remarkably versatile class of compounds with a broad and expanding range of applications. Their unique chemical structure, characterized by the juxtaposition of a pyridine ring and a carboxylic acid, underpins their potent biological activities. From combating cancer and viral infections to ensuring crop protection, the picolinic acid scaffold continues to be a fertile ground for innovation. The synthetic accessibility and the potential for diverse functionalization ensure that new derivatives with enhanced efficacy and novel mechanisms of action will continue to emerge. This guide provides a solid foundation for researchers to explore and exploit the full potential of this privileged chemical entity.

References

  • (IUCr) Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

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An In-Depth Technical Guide to Halogenated Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Overview

The Picolinic Acid Scaffold: A Versatile Core

Picolinic acid, or 2-pyridinecarboxylic acid, is a heterocyclic organic compound that serves as a fundamental scaffold in a diverse array of biologically active molecules.[1] As an isomer of nicotinic acid and isonicotinic acid, its unique substitution pattern, with a carboxylic acid group at the 2-position of the pyridine ring, imparts specific chemical and physical properties that are crucial for its biological functions.[1] Picolinic acid itself is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway and has been implicated in various physiological processes, including neuroprotection, immune responses, and anti-proliferative effects.[2] Its ability to chelate metal ions is also a key feature contributing to its biological activities.[3]

The Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the picolinic acid scaffold is a powerful strategy in medicinal and agricultural chemistry to modulate the physicochemical properties and biological activity of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and electronic distribution. This strategic modification has led to the development of highly potent and selective herbicides and has shown promise in the discovery of novel therapeutic agents.

Major Applications: Agrochemicals and Pharmaceuticals

The most significant and commercially successful application of halogenated picolinic acid derivatives is in the agrochemical industry, specifically as synthetic auxin herbicides.[4] Compounds like Picloram, Clopyralid, Aminopyralid, and the more recent Halauxifen-methyl are widely used to control broadleaf weeds in various crops.[5][6] In the pharmaceutical realm, halogenated picolinic acid derivatives have demonstrated a range of activities, with anticonvulsant properties being a particularly promising area of research.[7]

Part 2: Synthesis of Halogenated Picolinic Acid Derivatives

General Synthetic Strategies

The synthesis of halogenated picolinic acid derivatives often starts from commercially available substituted picolines or picolinonitriles. Key transformations include oxidation of the methyl group to a carboxylic acid, halogenation of the pyridine ring, and functional group interconversions.

A common synthetic route for novel 6-aryl-2-picolinic acid herbicides involves a multi-step process starting from 4-amino-3,5,6-trichloro-2-picolinonitrile.[8][9] This process includes protection of the amino group, selective fluorination, deprotection, nucleophilic substitution with hydrazine, and a Knorr cyclization, followed by hydrolysis of the nitrile to the carboxylic acid.[8][9]

Detailed Synthesis Protocol: Picloram (4-amino-3,5,6-trichloropicolinic acid)

Picloram is a systemic herbicide used for the control of broadleaf weeds.[4] A common laboratory-scale synthesis involves the following steps:

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 3,4,5,6-tetrachloropicolinonitrile is mixed with ammonium hydroxide.[10]

  • Reaction Conditions: The mixture is heated under pressure at a temperature ranging from 130°C to 160°C.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the free acid is precipitated by acidification with a mineral acid (e.g., hydrochloric acid).[10]

  • Purification: The precipitated Picloram can be collected by filtration, washed with water, and further purified by recrystallization if necessary.

G 3,4,5,6-tetrachloropicolinonitrile 3,4,5,6-tetrachloropicolinonitrile Picloram Picloram 3,4,5,6-tetrachloropicolinonitrile->Picloram NH4OH, 130-160°C then H+

Caption: Synthesis of Picloram.

Detailed Synthesis Protocol: Halauxifen-methyl

Halauxifen-methyl is a newer generation synthetic auxin herbicide.[6] Its synthesis involves a Suzuki cross-coupling reaction as a key step.[11]

Experimental Protocol:

  • Intermediate Synthesis: A boronic acid intermediate is prepared from 2-chloro-6-fluoroanisole via metallation and borylation.[11]

  • Suzuki Cross-Coupling: The boronic acid intermediate is then coupled with a suitable halogenated pyridine derivative in the presence of a palladium catalyst and a base.[11]

  • Deprotection and Esterification: Following the coupling reaction, any protecting groups are removed, and the carboxylic acid is esterified to yield Halauxifen-methyl.[11]

G 2-chloro-6-fluoroanisole 2-chloro-6-fluoroanisole Boronic Acid Intermediate Boronic Acid Intermediate 2-chloro-6-fluoroanisole->Boronic Acid Intermediate 1. Metallation 2. Borylation Biaryl System Biaryl System Boronic Acid Intermediate->Biaryl System Suzuki Coupling (Pd catalyst, base) Halauxifen-methyl Halauxifen-methyl Biaryl System->Halauxifen-methyl 1. Deprotection 2. Esterification

Caption: Synthetic workflow for Halauxifen-methyl.

Synthesis of Pharmaceutically Relevant Derivatives (e.g., Amides)

The synthesis of halogenated picolinic acid amides, which have shown anticonvulsant activity, typically involves the coupling of the corresponding picolinic acid with an appropriate amine.

Experimental Protocol:

  • Acid Activation: The halogenated picolinic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated picolinic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

  • Purification: The resulting amide is purified using standard techniques such as column chromatography or recrystallization.

Part 3: Herbicidal Applications

Mechanism of Action as Synthetic Auxins

Halogenated picolinic acid derivatives are a major class of synthetic auxin herbicides. They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized plant growth and ultimately death of susceptible broadleaf weeds.[12]

The primary molecular target of synthetic auxin herbicides is the F-box protein Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins. These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

The binding of a synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

G cluster_0 Normal State (Low Auxin) cluster_1 High Auxin/Synthetic Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF represses Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA->Ubiquitination & Degradation Auxin-responsive genes Auxin-responsive genes ARF->Auxin-responsive genes transcription OFF ARF->Auxin-responsive genes transcription ON Uncontrolled Growth & Plant Death Uncontrolled Growth & Plant Death Auxin-responsive genes->Uncontrolled Growth & Plant Death Synthetic Auxin Synthetic Auxin TIR1/AFB TIR1/AFB Synthetic Auxin->TIR1/AFB binds TIR1/AFB->Aux/IAA recruits Ubiquitination & Degradation->ARF releases repression

Caption: Mechanism of action of synthetic auxin herbicides.

The activation of auxin-responsive genes leads to a cascade of physiological effects, including:

  • Cell Elongation and Division: Uncontrolled cell elongation and division lead to epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation.

  • Ethylene Production: Increased ethylene biosynthesis contributes to senescence and abscission.

  • Abscisic Acid (ABA) Accumulation: Elevated ABA levels are involved in stomatal closure and stress responses.

These disruptions in normal plant development ultimately lead to the death of the susceptible plant.

Structure-Activity Relationships (SAR) for Herbicidal Activity

The herbicidal activity of halogenated picolinic acid derivatives is highly dependent on the nature, number, and position of the halogen substituents on the pyridine ring.

Systematic studies have revealed key SAR trends for the herbicidal activity of these compounds. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents at the 2 and 4 positions of the phenyl ring in the pyrazole moiety generally result in higher inhibitory activity compared to substitutions at the 3 position.[9] Furthermore, both strong electron-withdrawing and strong electron-donating groups on the phenyl ring tend to decrease the inhibitory activity.[9]

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity.[13] For picolinic acid herbicides, 3D-QSAR models have been developed to guide the synthesis of new and more potent derivatives.[6] These models can help in predicting the herbicidal activity of novel compounds and in understanding the key structural features required for optimal interaction with the target receptor.[6]

Key Commercial Herbicides and their Properties
Herbicide Chemical Structure Key Halogen Substituents Primary Use Year of Commercialization
Picloram 4-amino-3,5,6-trichloropicolinic acid3,5,6-trichloroBroadleaf weed control in rangeland and non-crop areas1963[8]
Clopyralid 3,6-dichloropicolinic acid3,6-dichloroControl of broadleaf weeds in turf, cereals, and sugar beet1975
Aminopyralid 4-amino-3,6-dichloropicolinic acid3,6-dichloroControl of broadleaf weeds in pastures and rangeland2005
Halauxifen-methyl methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate3-chloro, 4-chloro, 2-fluoroPost-emergence control of broadleaf weeds in cereals2015[8]

Part 4: Pharmaceutical Applications

Anticonvulsant Activity of Halogenated Picolinic Acid Amides

Recent research has highlighted the potential of halogenated picolinic acid derivatives as anticonvulsant agents. Specifically, certain amides of halogenated picolinic acids have shown promising activity in preclinical models of epilepsy.

The precise mechanism of action for the anticonvulsant effects of these compounds is still under investigation. However, it is hypothesized that they may modulate the activity of key neurotransmitter systems involved in seizure generation and propagation. Potential mechanisms include:

  • Enhancement of GABAergic Inhibition: These compounds may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.

  • Modulation of Voltage-Gated Ion Channels: They may interact with and modulate the function of voltage-gated sodium or calcium channels, which are critical for neuronal excitability.

  • Antagonism of Glutamatergic Excitotoxicity: Some antiepileptic drugs act by blocking glutamate receptors (e.g., AMPA and NMDA receptors) to reduce excessive excitatory neurotransmission.[1][14]

SAR studies have provided initial insights into the structural requirements for anticonvulsant activity. For example, picolinic acid 2-fluorobenzylamide was identified as a particularly effective compound in a series of analogs.[7] Further studies are needed to systematically explore the influence of different halogen substitutions and amide functionalities on anticonvulsant potency and selectivity.

Other Potential Therapeutic Areas

Beyond their anticonvulsant potential, picolinic acid and its derivatives have been reported to exhibit a range of other pharmacological activities, including:

  • Antiviral Activity: Picolinic acid has shown inhibitory effects against various viruses, including HIV and Herpes Simplex Virus, potentially through cytotoxic actions on infected cells.[3]

  • Antimicrobial Activity: Picolinic acid can enhance the efficacy of certain antibiotics against bacteria like Mycobacterium avium complex, likely due to its metal-chelating properties.[3]

The introduction of halogens into the picolinic acid scaffold could further enhance these activities and lead to the development of novel anti-infective agents.

Future Directions in Drug Development

The development of halogenated picolinic acid derivatives as therapeutic agents is an active area of research. Future efforts will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying their pharmacological effects.

  • Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and safety profiles of lead compounds in relevant animal models of disease.

Part 5: Analytical Characterization

The robust analytical characterization of halogenated picolinic acid derivatives is essential for quality control, metabolic studies, and environmental monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of halogenated picolinic acid derivatives in various matrices.

Sample Preparation:

  • Acidify the water sample (e.g., 10 mL) with formic acid.[15]

  • Perform solid-phase extraction (SPE) using a reverse-phase cartridge to concentrate the analytes and remove interfering substances.[15]

  • Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol).[15]

  • Concentrate the eluate and reconstitute it in the mobile phase for HPLC analysis.[15]

HPLC Conditions:

  • Column: A C8 or C18 reversed-phase column is commonly used.[16]

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16]

  • Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (LC-MS) is used.[17]

G Water Sample Water Sample Acidification Acidification Water Sample->Acidification Formic Acid SPE SPE Acidification->SPE Reverse-Phase Cartridge Elution Elution SPE->Elution Methanol Concentration & Reconstitution Concentration & Reconstitution Elution->Concentration & Reconstitution HPLC-MS Analysis HPLC-MS Analysis Concentration & Reconstitution->HPLC-MS Analysis

Caption: Workflow for HPLC-MS analysis of picolinic acid herbicides.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the sensitive and selective detection and identification of halogenated picolinic acid derivatives. The characteristic isotopic patterns of chlorine and bromine atoms can aid in the identification of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel halogenated picolinic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of Halauxifen-methyl shows characteristic signals for the aromatic protons, the methoxy group, and the methyl ester.[18]

The chemical shifts and coupling constants of the protons on the pyridine ring are influenced by the electronic effects of the halogen substituents. The presence of fluorine can lead to additional splitting of signals due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of these molecules in the solid state. This technique is invaluable for confirming the stereochemistry and understanding the intermolecular interactions that govern the crystal packing.

Part 6: Conclusion and Future Outlook

Halogenated picolinic acid derivatives represent a versatile and highly valuable class of compounds with significant applications in both agriculture and medicine. Their success as herbicides is well-established, and their potential as therapeutic agents, particularly in the treatment of epilepsy, is an exciting and rapidly evolving field.

Future research in this area will undoubtedly focus on the design and synthesis of new derivatives with improved biological activity and safety profiles. A deeper understanding of their mechanisms of action, facilitated by advanced analytical and computational techniques, will be crucial for unlocking the full potential of this remarkable chemical scaffold. The continued exploration of halogenated picolinic acid derivatives holds great promise for addressing critical challenges in both crop protection and human health.

Part 7: References

  • Grant, R., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-9.

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 65-76.

  • Paruszewski, R., et al. (2007). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 64(2), 141-146.

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. In Management of Invasive Plants in the Western USA.

  • Affinisep. (n.d.). AN-0037-01 Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water.

  • Yoshida, S., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 57(2), 164-169.

  • David, D., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry, 2013, 1-6.

  • Armando Hasudungan. (2016, April 27). Pharmacology - Antiepileptics [Video]. YouTube.

  • Zhang, M., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5395.

  • Zhang, M., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5395.

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. In Discovery and Synthesis of Crop Protection Products. ACS Symposium Series, Vol. 1204, pp 215-228.

  • Johnson, H. G. (1982). U.S. Patent No. 4,336,384. U.S. Patent and Trademark Office.

  • Sun, Y. (2016). CN Patent No. 105230626A.

  • CymitQuimica. (n.d.). CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid.

  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). Agriculture & Environment Research Unit (AERU).

  • Government of Canada. (2001). Picloram Herbicide.

  • Verma, R. P. (2010). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Current Topics in Medicinal Chemistry, 10(9), 848-863.

  • Strupińska, M., et al. (2010). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Acta Poloniae Pharmaceutica, 67(4), 389-394.

  • ChemicalBook. (n.d.). AMINOPYRALID synthesis.

  • Amit Lunkad. (2022, June 30). SAR of Anticonvulsants [Video]. YouTube.

  • Ioniță, E.-I., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6598.

  • U.S. Environmental Protection Agency. (2015). Ecological Risk Assessment for the New Herbicide Halauxifen-methyl.

  • U.S. Environmental Protection Agency. (2012). Halauxifen-methyl MRID: 48557787 Title: Method validation study for the determination of residues of XDE-729.

  • Bukun, B., et al. (2010). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 58(2), 91-96.

  • Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.

  • Doke, A. K., & Thakare, V. G. (2020). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 5(6), 1-8.

Sources

The Halogenated Scaffold: A Technical Deep Dive into 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-Dibromo-4-chloropicolinic acid, a specialized halogenated pyridine intermediate. It focuses on its synthesis, chemical reactivity, and historical significance as a scaffold in the development of auxinic herbicides and pharmaceutical precursors.

Executive Summary & Historical Context

This compound (CAS: 698393-07-6) represents a critical structural motif in the chemistry of pyridine-2-carboxylic acids (picolinic acids). Historically, this compound emerged not merely as a final target, but as a sophisticated Structure-Activity Relationship (SAR) probe during the "Golden Age" of pyridine herbicide discovery (1960s-1980s).

During this era, researchers at major agrochemical firms (e.g., Dow Chemical, now Corteva) systematically explored the pyridine ring. They discovered that halogenation at the 3, 5, and 6 positions, combined with an amino or hydroxyl group at position 4, yielded potent auxinic herbicides (e.g., Picloram, Clopyralid). This compound served a unique role: it allowed chemists to differentiate the steric and electronic effects of bromine versus chlorine while providing a reactive "handle" (the 4-chloro group) for further derivatization.

Key Technical Distinction: Unlike its fully chlorinated analogs, the mixed halogenation pattern of this molecule creates a specific reactivity gradient. The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (


) by the electron-withdrawing nitrogen and the carboxylate group, while the 3,5-dibromo groups provide steric shielding and are less prone to displacement, allowing for regiospecific modifications.

Chemical Architecture & Properties

The molecule features a pyridine ring substituted with a carboxylic acid at C2, bromine atoms at C3 and C5, and a chlorine atom at C4.

PropertyValue / Description
Systematic Name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
CAS Number 698393-07-6
Molecular Formula

Molecular Weight 315.35 g/mol
pKa (Calculated) ~1.5 - 2.0 (Highly acidic due to electron-withdrawing halogens)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acid form)
Reactivity Profile High susceptibility to

at C4; susceptible to decarboxylation at high temps.[1][2][3][4]

Synthesis Methodologies

The synthesis of this compound requires precise control to ensure the correct halogen placement. Two primary routes are established in the technical literature: Electrophilic Bromination (Route A) and Dehydroxylative Chlorination (Route B).

Route A: Electrophilic Bromination of 4-Chloropicolinic Acid

This is the classical "discovery" route. It leverages the directing effects of the pyridine nitrogen and the 4-chloro substituent to direct incoming bromine electrophiles to the 3 and 5 positions.

Protocol:

  • Starting Material: 4-Chloropicolinic acid (CAS 5470-22-4).

  • Reagent: Molecular Bromine (

    
    ) in excess (2.2 - 2.5 equivalents).
    
  • Solvent/Medium: Aqueous solvent or Acetic Acid.

  • Conditions: Reaction is heated to 80-100°C. The 4-chloro group deactivates the ring slightly, but the 3 and 5 positions remain the most nucleophilic sites available for Electrophilic Aromatic Substitution (

    
    ).
    
  • Purification: The product precipitates upon cooling and acidification (if performed in basic media) or dilution with water.

Route B: Dehydroxylative Chlorination (The "POCl3" Route)

This route is often preferred for scale-up as it avoids the use of elemental bromine on a late-stage intermediate and utilizes the readily available 4-hydroxypyridine precursors.

Protocol:

  • Starting Material: 3,5-Dibromo-4-hydroxypicolinic acid (or its methyl ester).

  • Reagent: Phosphorus Oxychloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ).
  • Catalyst: DMF (Vilsmeier-Haack conditions) is often added to facilitate the formation of the chloro-iminium intermediate.

  • Mechanism: The 4-hydroxyl group (tautomeric with the pyridone) reacts with

    
     to form a phosphorodichloridate leaving group, which is then displaced by chloride.
    
  • Workup: Quenching on ice is critical to hydrolyze excess

    
     without hydrolyzing the newly formed C-Cl bond or the carboxylic acid ester (if present).
    
Visualization of Synthesis Pathways

SynthesisPathways StartA 4-Chloropicolinic Acid StepA Br2 / AcOH (Electrophilic Bromination) StartA->StepA StartB 3,5-Dibromo-4-hydroxypicolinic Acid StepB POCl3 / DMF (Dehydroxylative Chlorination) StartB->StepB Target This compound StepA->Target StepB->Target

Figure 1: Dual synthetic pathways. Route A relies on electrophilic substitution, while Route B utilizes nucleophilic displacement of an activated hydroxyl group.

Reactivity & Strategic Applications

The utility of this compound lies in its differential reactivity . It acts as a scaffold where the 4-position can be modified independently of the 3,5-positions.

The "Selective Reduction" Anomaly

A seminal observation in pyridine chemistry is the selective removal of halogens. As noted in the classic text Pyridine and Its Derivatives, treating this compound with Hydrogen Iodide (HI) and Red Phosphorus results in the selective reduction of the 4-chloro group, yielding 3,5-dibromopicolinic acid [1].[5][6]

This reaction confirms that the 4-chloro substituent is significantly more labile (reactive) than the 3,5-bromo substituents under reductive conditions, a counter-intuitive finding given that C-Br bonds are generally weaker than C-Cl bonds. This is likely due to the specific electronic activation at the 4-position (para to nitrogen).

Nucleophilic Aromatic Substitution ( )

The most common application is the introduction of amino groups to synthesize herbicides.

  • Reaction: Treatment with ammonia or primary amines.

  • Regioselectivity: Attack occurs exclusively at C4. The bulky bromines at C3 and C5 prevent attack at C2 or C6 (if they were halogenated) and force the nucleophile to the 4-position.

  • Product: 4-Amino-3,5-dibromopicolinic acid derivatives.[7]

Metal-Catalyzed Cross-Coupling

Modern medicinal chemistry utilizes this scaffold for Suzuki-Miyaura or Stille couplings.

  • Selectivity: Pd-catalyzed oxidative addition typically prefers the C-Br bond over the C-Cl bond.

  • Strategy: This allows for the sequential construction of complex molecules: first coupling at C3/C5 (replacing Br), followed by

    
     at C4 (replacing Cl).
    
Reactivity Flowchart

ReactivityLogic Core This compound RedP HI / Red Phosphorus (Selective Reduction) Core->RedP Amine R-NH2 / Heat (SnAr Reaction) Core->Amine PdCat Pd(0) / Boronic Acid (Suzuki Coupling) Core->PdCat Prod1 3,5-Dibromopicolinic Acid (4-Cl removed) RedP->Prod1 Loss of Cl Prod2 4-Amino-3,5-dibromopicolinic Acid (Herbicide Precursor) Amine->Prod2 Substitution at C4 Prod3 3,5-Diaryl-4-chloropicolinic Acid (C-Br selective coupling) PdCat->Prod3 Coupling at C3/C5

Figure 2: Divergent reactivity profile. The molecule allows for orthogonal functionalization: reduction, nucleophilic substitution, or metal-catalyzed coupling.

References

  • Klingsberg, E. (Ed.). (1960-1984).[3] Pyridine and Its Derivatives. Part II. In The Chemistry of Heterocyclic Compounds. Interscience Publishers. (Citing the reduction of this compound to 3,5-dibromopicolinic acid via HI/Red P).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15965 (Picloram) and related picolinic acids. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. (Provides analogous bromination protocols for heterocyclic carboxylic acids). [Link]

  • Google Patents.Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

commercial suppliers of 3,5-Dibromo-4-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

In the landscape of heterocyclic building blocks, 3,5-Dibromo-4-chloropicolinic acid (CAS 698393-07-6) represents a high-value "privileged scaffold." Its utility lies in its dense functionalization: a pyridine core equipped with three orthogonal halogen handles (Cl, Br, Br) and a carboxylic acid directing group. This allows for sequential, regioselective derivatization, making it a critical intermediate for kinase inhibitors (e.g., targeting ALK2 or p38 MAP kinase) and synthetic auxins in agrochemistry.

However, sourcing this molecule presents specific technical risks. It is often synthesized via the halogenation of 4-chloropicolinic acid or oxidation of methyl-pyridine precursors, leading to specific impurity profiles that can derail downstream SAR (Structure-Activity Relationship) campaigns.

Chemical Identity Matrix
ParameterSpecification
IUPAC Name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
CAS Number 698393-07-6
Molecular Formula C₆H₂Br₂ClNO₂
Molecular Weight 315.35 g/mol
Key Precursor (CAS) 3,5-Dibromo-4-chloropyridine (CAS 13626-17-0)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; limited solubility in non-polar solvents

Strategic Sourcing Landscape

Sourcing this specific intermediate requires a bifurcated strategy. Unlike commodity chemicals (e.g., pyridine), this is a fine chemical often made-to-order or held in low stock by specialized heterocyclic vendors.

Supplier Tier Analysis

Tier 1: Validated Catalog Suppliers (High Reliability / Higher Cost) Target Audience: MedChem Discovery Teams (mg to g scale).

  • Combi-Blocks (USA/Global): specialized in heterocycles; often carries stock of halogenated picolinic acids.

  • BLD Pharm: Strong inventory of pyridine building blocks; high probability of stock for CAS 698393-07-6 or its immediate precursors.

  • Sigma-Aldrich (Merck): Often lists this under "AldrichCPR" (Rare Chemical Library), meaning lead times can vary.

Tier 2: Bulk & Custom Synthesis (Lower Cost / Variable Lead Time) Target Audience: Process Chemistry / Pilot Plant (kg scale).

  • Enamine: Excellent for custom synthesis of analogs if the exact CAS is out of stock.

  • Chongqing Chemdad / Watson International: Aggregators often linked to Chinese manufacturing bases. Essential for scaling up but requires rigorous third-party QC.

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing, emphasizing the "Make vs. Buy" decision based on purity requirements.

SourcingStrategy Start Requirement: this compound CheckStock Check Tier 1 (Combi-Blocks/BLD) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyTest Purchase & QC (H-NMR) StockAvail->BuyTest Yes CustomPath Check Tier 2 / Custom Synthesis StockAvail->CustomPath No PrecursorCheck Can you buy 3,5-Dibromo-4-chloropyridine? CustomPath->PrecursorCheck PrecursorCheck->CustomPath No (Lead Time > 4wks) InHouse In-House Lithiation/Carboxylation PrecursorCheck->InHouse Yes (Faster)

Caption: Procurement workflow prioritizing Tier 1 vendors for speed, defaulting to in-house synthesis from the decarboxylated precursor if stock is unavailable.

Quality Control & Technical Validation

Expert Insight: The most common failure mode with this reagent is decarboxylation . The electron-deficient pyridine ring makes the carboxylic acid at C2 prone to thermal decarboxylation, yielding 3,5-dibromo-4-chloropyridine (CAS 13626-17-0).

The "Golden Proton" Validation Protocol

Unlike many complex molecules, this compound has exactly one aromatic proton (at the C6 position). This simplifies QC significantly.

  • Technique: 1H NMR (DMSO-d6).

  • Pass Criteria: A clean singlet in the aromatic region (typically δ 8.5 – 9.0 ppm).

  • Fail Criteria:

    • Presence of a signal ~8.6 ppm without the acid peak (indicates decarboxylation).

    • Multiple aromatic signals (indicates regioisomers where halogens are scrambled).

Impurity Profile Table
Impurity TypeOriginDetection MethodRisk
Decarboxylated Core Thermal degradation during drying/shippingLC-MS (M-44 mass diff)High. Loses directing group utility.
4-Hydroxy Analog Hydrolysis of C4-Cl (moisture sensitivity)HPLC (Polar shift)Medium. Kills S_NAr reactivity.
Regioisomers Poor selectivity during bromination1H NMR (Split signals)High. Leads to wrong isomers in SAR.

Synthetic Utility & Reactivity[3][4]

The value of this molecule is its orthogonal reactivity . You have three distinct handles that can be engaged sequentially.

  • C2-Carboxylic Acid: Amide coupling (EDC/HATU) or Curtius rearrangement.

  • C4-Chlorine: Highly activated for S_NAr (Nucleophilic Aromatic Substitution) due to the inductive effect of the pyridine nitrogen and the flanking bromines.

  • C3/C5-Bromines: Available for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), though sterically hindered.

Chemoselectivity Workflow

The following diagram maps the standard operational order to maximize yield and minimize side reactions.

ReactivityMap Core This compound Step1 Step 1: C2 Functionalization (Esterification/Amide Coupling) Core->Step1 Preserve Halogens Note Note: Attempting Pd-coupling first risks dehalogenation at C4 Core->Note Step2 Step 2: C4 S_NAr Displacement (Amines/Alkoxides) Step1->Step2 Activate C4 Step3 Step 3: C3/C5 Cross-Coupling (Suzuki/Sonogashira) Step2->Step3 Final Diversification

Caption: Recommended synthetic sequence. Functionalizing the acid first prevents catalyst poisoning; S_NAr at C4 is favored over Pd-coupling due to sterics.

References

  • ChemicalBook. (2023). 3,5-Dibromo-4-chloropyridine-2-carboxylic acid Product Description & CAS 698393-07-6 Verification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 817094: 3,5-Dibromo-4-chloropyridine (Precursor Data). Retrieved from

  • Engers, D. W., et al. (2014).[1] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (Demonstrates utility of halogenated pyridine scaffolds in kinase inhibition). Retrieved from

  • Organic Syntheses. (2014). Synthesis of Halogenated Pyridine Derivatives. (General reference for handling picolinic acid halogenation). Retrieved from

  • BLD Pharm. (2023). Product Catalog: Halogenated Pyridines. Retrieved from

Sources

3,5-Dibromo-4-chloropicolinic Acid: Purity Standards & Analytical Profiling for Research

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 698393-07-6 | Formula: C₆H₂Br₂ClNO₂ | M.W.: 315.35 g/mol [1][2]

Part 1: Executive Summary & Strategic Importance

In the high-stakes arena of small molecule drug discovery and agrochemical synthesis, 3,5-Dibromo-4-chloropicolinic acid serves as a high-value "dense halogenated scaffold." Its tri-halogenated core offers orthogonal reactivity profiles: the C4-chlorine is activated for Nucleophilic Aromatic Substitution (SNAr), while the C3 and C5 bromines are prime candidates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

However, the very reactivity that makes this scaffold valuable also makes its purity profile critical. Commercial "technical grade" batches often contain regioisomers and decarboxylated byproducts that are silent in standard LC-MS screens but catastrophic in downstream library synthesis. This guide establishes the Gold Standard for characterizing this compound to ensure research integrity.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

To validate a standard of this material, one must look beyond simple % area purity. The specific placement of halogens defines its utility.

The Impurity Landscape

The synthesis of this compound typically involves the electrophilic bromination of 4-chloropicolinic acid. This route dictates the impurity profile:

Impurity TypeStructure / IdentityOrigin (Causality)Impact on Research
Regioisomer 5-Bromo-4-chloropicolinic acidIncomplete bromination (Monobromo)Caps synthesis yields; creates difficult-to-separate byproducts.[2]
Degradant 3,5-Dibromo-4-chloropyridineThermal decarboxylation (loss of CO₂)Non-reactive in amide couplings; leads to stoichiometry errors.[2]
Hydrolysis 3,5-Dibromo-4-hydroxypicolinic acidHydrolysis of the activated C4-ClPoison for SNAr reactions; alters solubility.[2]
Inorganic Bromide/Chloride saltsResidual reagentsInterferes with Pd-catalysts (poisoning).[2]
Structural Logic & Reactivity Map

The following diagram illustrates the reactivity hierarchy and impurity genesis, visualizing why specific analytical methods are chosen.

ReactivityMap Start 4-Chloropicolinic Acid Reagent + Br2 / Acid Catalyst Start->Reagent Target TARGET: This compound (CAS: 698393-07-6) Reagent->Target Complete Bromination Impurity_Mono Impurity A: 3-Bromo-4-chloropicolinic acid (Under-brominated) Reagent->Impurity_Mono Incomplete Rxn Impurity_Decarb Impurity B: 3,5-Dibromo-4-chloropyridine (Decarboxylated) Target->Impurity_Decarb Heat > 100°C (-CO2) Impurity_Hydro Impurity C: 4-Hydroxy derivative (Hydrolysis) Target->Impurity_Hydro Aq. Workup / High pH SNAr Application: Scaffold Functionalization Target->SNAr C4-Cl: S_NAr Active Suzuki Application: Library Expansion Target->Suzuki C3/C5-Br: Pd-Coupling

Caption: Synthesis pathway showing the genesis of critical impurities (red) and the orthogonal reactivity nodes (blue) utilized in drug discovery.

Part 3: Analytical Methodologies (The Protocol)

Standard HPLC methods often fail for picolinic acids because the carboxylic acid moiety causes peak tailing on C18 columns, masking impurities. The following protocol uses Ion-Suppression Chromatography to ensure sharp peak shapes and accurate integration.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and detect decarboxylated degradants.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[2] Why? High pH stability is not needed here, but the pore structure provides excellent resolution for halogenated aromatics.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Why? TFA suppresses the ionization of the -COOH group (pKa ~2-3), forcing the molecule into its neutral form for better retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Primary) and 230 nm (Secondary).[2]

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[2]

  • Tailing Factor: < 1.5 (Critical for resolving the "Mono-bromo" impurity which elutes just before the main peak).

Nuclear Magnetic Resonance (NMR) Validation

Due to the lack of protons on the pyridine ring (positions 3, 4, 5 are substituted), 1H NMR is limited but useful for detecting wrong structures.

  • Solvent: DMSO-d₆.

  • Key Signal: A broad singlet at δ 13.5–14.5 ppm (-COOH).

  • Absence Check: The absence of aromatic protons is the confirmation. Any signal in the δ 7.0–9.0 ppm region indicates impurities (e.g., under-brominated species or starting material).

  • 13C NMR: Essential for confirmation. Look for the carbonyl carbon (~165 ppm) and the distinct shifts of C-Br and C-Cl carbons.

Part 4: Handling, Stability, and Safety[3]

Storage & Stability
  • Decarboxylation Risk: Picolinic acids with electron-withdrawing groups are prone to thermal decarboxylation.

    • Protocol: Store at 2–8°C (Refrigerated). Avoid rotary evaporation baths >40°C during isolation.

  • Light Sensitivity: C-Br bonds are photolabile.

    • Protocol: Store in amber glass vials wrapped in foil.

Solubility Profile
  • Soluble: DMSO, DMF, Methanol (moderate).

  • Insoluble: Water, Hexanes.

  • Note: For SNAr reactions, use a polar aprotic solvent (DMF or NMP) to enhance the nucleophilicity of the incoming amine.

Part 5: Application Case Study

Scenario: A medicinal chemistry team uses this scaffold to synthesize a library of kinase inhibitors. Failure Mode: The team uses a batch with 5% 3-bromo-4-chloropicolinic acid (monobromo impurity). Consequence: In the subsequent Suzuki coupling, the monobromo impurity competes for the Pd-catalyst but reacts at a different rate, leading to a complex mixture of mono- and di-coupled products that are inseparable by standard prep-HPLC. Solution: Pre-screening the starting material with the Acidic Mobile Phase HPLC Method (Section 3.1) allows for the rejection of the impure batch before synthesis begins, saving weeks of purification effort.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817094, 3,5-Dibromo-4-chloropyridine. Retrieved from [Link]

  • MDPI (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. (Context on separation of polar heterocycles). Retrieved from [Link]

  • WuXi Biology (2025). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Profiles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for Herbicidal Activity Screening of 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Solutions

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides. Picolinic acid derivatives have emerged as a significant class of synthetic auxin herbicides, known for their efficacy against broadleaf weeds.[1][2][3] 3,5-Dibromo-4-chloropicolinic acid is a halogenated picolinic acid derivative with potential herbicidal properties. A thorough and systematic screening of its herbicidal activity is the foundational step in evaluating its potential as a new active ingredient for weed management solutions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust herbicidal activity screening of this compound. The protocols are designed to be self-validating, incorporating key controls and detailed methodologies to ensure the generation of reliable and reproducible data.

Understanding the Target: this compound

Table 1: Inferred Properties of this compound

PropertyInferred Information
Chemical Class Halogenated Picolinic Acid
CAS Number Not specified in search results
Molecular Formula C6H2Br2ClNO2
Potential Mode of Action Synthetic Auxin (disrupts plant growth)[1][2][6]
Solubility Expected to be soluble in polar organic solvents

The Rationale Behind Herbicidal Screening

The primary objective of herbicidal activity screening is to determine the efficacy of a test compound in controlling the growth of various weed species. This is typically assessed through two distinct application methods:

  • Pre-emergence Application: The herbicide is applied to the soil before the weed seeds germinate. This method targets the early stages of weed development and evaluates the compound's ability to inhibit germination and seedling emergence.[7]

  • Post-emergence Application: The herbicide is applied directly to the foliage of emerged and actively growing weeds.[8] This method assesses the compound's ability to be absorbed by the plant and translocated to its sites of action, leading to plant death.

Pre-Emergence Herbicidal Activity Screening Protocol

This protocol outlines the steps for evaluating the pre-emergence herbicidal activity of this compound in a controlled greenhouse environment.

Experimental Workflow: Pre-Emergence Screening

pre_emergence_workflow cluster_prep Preparation cluster_application Application & Growth cluster_assessment Assessment prep_soil 1. Prepare Soil Mixture fill_pots 2. Fill Pots prep_soil->fill_pots sow_seeds 3. Sow Weed Seeds fill_pots->sow_seeds apply_herbicide 5. Apply Herbicide sow_seeds->apply_herbicide prep_solution 4. Prepare Test Solutions prep_solution->apply_herbicide to_greenhouse 6. Transfer to Greenhouse apply_herbicide->to_greenhouse irrigate 7. Sub-irrigate to_greenhouse->irrigate visual_assessment 8. Visual Injury Assessment irrigate->visual_assessment biomass 9. Harvest & Measure Biomass visual_assessment->biomass data_analysis 10. Analyze Data biomoass biomoass biomoass->data_analysis

Caption: Workflow for pre-emergence herbicidal screening.

Step-by-Step Methodology
  • Selection of Weed Species:

    • Choose a diverse range of common and problematic weed species, including both monocots (grasses) and dicots (broadleaf weeds).[9][10]

    • Table 2: Suggested Weed Species for Screening

      Weed Type Species Name Common Name
      Monocot Echinochloa crus-galli Barnyardgrass[11]
      Monocot Setaria faberi Giant Foxtail[9]
      Dicot Amaranthus retroflexus Redroot Pigweed[9][12]
      Dicot Chenopodium album Common Lambsquarters[6][9]

      | Dicot | Abutilon theophrasti | Velvetleaf[9][13] |

  • Soil Preparation and Planting:

    • Prepare a standardized greenhouse soil mix (e.g., sandy loam soil, sand, and peat moss in a 2:1:1 ratio).

    • Fill plastic pots (e.g., 10 cm diameter) with the soil mix.

    • Sow the seeds of each weed species into separate pots at a uniform depth.

  • Preparation of Test Substance:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions to achieve the desired application rates. A common starting range is 100 to 1000 g/ha.

    • Include a surfactant in the final spray solution to ensure uniform coverage.

  • Application of Test Substance:

    • Apply the test solutions to the soil surface of the seeded pots using a laboratory track sprayer for uniform application.

    • Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action, e.g., picloram).[1]

  • Greenhouse Conditions:

    • Transfer the treated pots to a greenhouse with controlled temperature (25-30°C day, 20-25°C night), humidity (60-80%), and a 16-hour photoperiod.

    • Water the pots by sub-irrigation to avoid disturbing the treated soil surface.[14]

  • Assessment of Herbicidal Activity:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).[15][16]

    • Growth Inhibition: Measure the shoot height of the surviving seedlings and compare it to the negative control.

    • Biomass Reduction: At the end of the experiment (21 DAT), harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and weigh the dry biomass.[17][18] Calculate the percent reduction in biomass compared to the negative control.

Post-Emergence Herbicidal Activity Screening Protocol

This protocol details the evaluation of the post-emergence herbicidal activity of this compound.

Experimental Workflow: Post-Emergence Screening

post_emergence_workflow cluster_prep Preparation & Growth cluster_application Application cluster_growth_assessment Post-Application & Assessment prep_soil 1. Prepare Soil & Pots sow_seeds 2. Sow Seeds & Grow prep_soil->sow_seeds thin_seedlings 3. Thin to Uniform Seedlings sow_seeds->thin_seedlings apply_herbicide 5. Apply to Foliage thin_seedlings->apply_herbicide prep_solution 4. Prepare Test Solutions prep_solution->apply_herbicide to_greenhouse 6. Return to Greenhouse apply_herbicide->to_greenhouse visual_assessment 7. Visual Injury Assessment to_greenhouse->visual_assessment biomass 8. Harvest & Measure Biomass visual_assessment->biomass data_analysis 9. Analyze Data biomass->data_analysis

Caption: Workflow for post-emergence herbicidal screening.

Step-by-Step Methodology
  • Plant Material and Growth:

    • Use the same weed species as in the pre-emergence screening.

    • Sow seeds in pots and grow them in the greenhouse until they reach the 2-4 leaf stage.[14]

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Preparation and Application of Test Substance:

    • Prepare the test solutions as described for the pre-emergence screening.

    • Apply the solutions directly to the foliage of the weed seedlings using a laboratory track sprayer.[19] Ensure complete and uniform coverage.

    • Include negative and positive controls as in the pre-emergence protocol.

  • Post-Application Care:

    • Return the treated plants to the greenhouse and maintain the same controlled conditions.

    • Avoid overhead watering for at least 24 hours to allow for herbicide absorption.

  • Assessment of Herbicidal Activity:

    • Visual Injury Assessment: Assess the percentage of phytotoxicity at 3, 7, 14, and 21 DAT using the 0-100% scale.[20] Look for symptoms typical of auxin herbicides, such as epinasty (twisting of stems and petioles), leaf cupping, and chlorosis.

    • Biomass Reduction: At 21 DAT, harvest and determine the dry biomass as described previously.

Data Analysis and Interpretation

The data collected from these screenings will allow for a comprehensive evaluation of the herbicidal activity of this compound.

  • Dose-Response Analysis: Plot the percentage of visual injury or biomass reduction against the logarithm of the herbicide application rate. This will generate a dose-response curve.

  • GR50/ED50 Calculation: From the dose-response curve, calculate the GR50 (Growth Reduction 50%) or ED50 (Effective Dose 50%), which is the dose required to cause a 50% reduction in growth or injury. This is a key indicator of herbicidal potency.

Delving into the Mechanism of Action

The chemical structure of this compound strongly suggests that it functions as a synthetic auxin herbicide .[3] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, plant death.[6]

For a more in-depth investigation into the mechanism of action, further studies can be conducted:

  • Photosynthesis Inhibition Assay: While less likely to be the primary mode of action, it is prudent to rule out effects on photosynthesis. This can be done using chlorophyll fluorescence measurements or leaf disk flotation assays.[21][22][23] Herbicides that inhibit photosynthesis cause a rapid increase in chlorophyll fluorescence.[22]

  • Gene Expression Analysis: Analyze the expression of auxin-responsive genes in treated plants to confirm the synthetic auxin mode of action.[13]

Conclusion: A Path Forward for a Potential Herbicide

The protocols detailed in these application notes provide a robust framework for the initial screening of the herbicidal activity of this compound. By systematically evaluating its pre- and post-emergence efficacy against a range of weed species, researchers can gain valuable insights into its potential as a novel herbicide. Positive results from these initial screenings would warrant further investigation, including mode of action studies, crop safety evaluations, and environmental fate analysis.

References

  • Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Bock, C. H., Poole, G. H., Parker, P. E., & Gottwald, T. R. (2010). Plant disease severity estimated visually, by digital photography and image analysis, and by hyperspectral imaging. Critical Reviews in Plant Sciences, 29(2), 59-107.
  • Chen, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
  • Feng, S., Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Ganie, Z. A., & Jhala, A. J. (2017). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI.
  • Ganie, Z. A., & Jhala, A. J. (2022).
  • Ganie, Z. A., & Jhala, A. J. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz.
  • Gharde, Y., Singh, P. K., Dubey, R. P., & Gupta, P. K. (2018). Assessment of herbicidal potential of some essential oils against Parthenium hysterophorus L. Journal of Environmental Science and Health, Part B, 53(8), 522-529.
  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • Heap, I. (2026).
  • Kruger, G. (2019). 8 Points to Success With Postemergence Herbicide Applications.
  • Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
  • Mueller, D., Wise, K., Sisson, A., et al. (2023).
  • Steucek, G., & Hill, R. (1985). Photosynthesis: I: An assay utilizing leaf disks. The American Biology Teacher, 47(2), 96–99.
  • Van der Meulen, A., & Staňková, E. (2023). Bio-Efficiency of Foliar Herbicides Applied with Drift-Reducing Nozzles. MDPI.
  • WSSA. (n.d.). Visual Assessment of Herbicide Efficacy. Weed Science Society of America.
  • Cornell University. (2024). Herbicide-resistant weed species. Cornell CALS.
  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • ACS Publications. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
  • Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of Invasive Plants in the Western USA.
  • BLD Pharm. (n.d.). 3,5-Dibromo-4-chloropyridine. bldpharm.com.
  • Guggenmoos, S., Shaw, H.J.W., & Johnson, R.E. (1989). The Validity of an Estimation of Biomass. Ecological Solutions Inc..
  • Cambridge Core. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology.
  • Cambridge Core. (1983). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Weed Science.
  • ResearchGate. (2025). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
  • ResearchGate. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • ResearchGate. (2024). Photosystem II inhibitor herbicides.
  • MDPI. (2024).
  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • UMN Extension. (n.d.). Photosynthesis inhibitor herbicides.
  • ResearchGate. (n.d.).
  • CTAHR Hawaii. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species.
  • Ecological Solutions Inc. (n.d.). Biomass for Assessing Efficacy of Brush Control.
  • Chinese Journal of Pesticide Science. (2026).
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  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • University of Missouri. (n.d.).
  • Echemi. (n.d.). 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid.
  • CymitQuimica. (n.d.). CAS 5470-22-4: Chloropicolinicacid.
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid.
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  • ResearchGate. (2025). (PDF) Evaluation of the Efficacy of Selected Herbicides on Weed Biomass Control and Maize [ Zea mays (L.)] Yield Production in Two Agro-ecological Zones in Swaziland.
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bioassay for determining auxin-like activity of picolinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Bioassay for Determining Auxin-Like Activity of Picolinic Acids Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Auxin-Like Properties of Picolinic Acids

Auxins are a cornerstone class of phytohormones, orchestrating a vast array of developmental processes in plants, from cell division and elongation to organ patterning and responses to environmental cues.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), exerts its effects by triggering a sophisticated signaling cascade. This pathway involves the perception of auxin by specific nuclear receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which leads to the degradation of Auxin/IAA transcriptional repressors.[3][4] The removal of these repressors unleashes Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes, ultimately driving physiological change.[3]

Picolinic acids and their derivatives represent a significant class of synthetic compounds that mimic the action of natural auxins.[5][6] Initially developed for their potent herbicidal activity, their utility has expanded into the broader field of plant growth regulation.[7][8] These synthetic auxins function by hijacking the plant's natural auxin signaling pathway. Interestingly, studies have shown that some picolinic acid herbicides bind preferentially to different F-box protein co-receptors, such as AFB5, rather than the canonical TIR1 receptor targeted by IAA.[7][9] This differential receptor affinity underscores the importance of robust biological assays to characterize and quantify the specific auxin-like activity of novel picolinic acid-based compounds.

A bioassay is a quantitative analytical method that uses a biological system—such as a whole plant, tissue, or cell—to determine the concentration or potency of a substance by measuring its physiological effect.[10][11] For assessing auxin-like compounds, bioassays are indispensable as they provide a direct measure of biological activity, which cannot be inferred from chemical structure alone. This guide provides detailed protocols for three widely accepted and scientifically validated bioassays to determine the auxin-like activity of picolinic acids: the Arabidopsis thaliana root elongation assay, the cress seed germination and seedling growth assay, and the classic Avena sativa (oat) coleoptile elongation assay.

Core Principles & Mechanistic Framework

The biological activity of auxins is famously dose-dependent. Generally, low concentrations of exogenous auxins stimulate cell elongation and growth, particularly in shoots, while very high concentrations become inhibitory, a principle exploited in their herbicidal applications.[12] Roots are even more sensitive, with concentrations that are optimal for shoot growth often being strongly inhibitory to root elongation.[7] This biphasic dose-response curve is a hallmark of auxin activity and is the fundamental principle upon which these bioassays are based.

The molecular mechanism underpinning these physiological responses is the auxin signaling pathway, which provides a framework for understanding how picolinic acids exert their effects.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or Picolinic Acid) TIR1_AFB TIR1 / AFB Receptor Complex Auxin->TIR1_AFB Binds Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Transcription Response Cellular Response (e.g., Elongation) AuxinResponseGenes->Response

Caption: Canonical Auxin Signaling Pathway.

Experimental Workflow: A Generalized Approach

The successful execution of any bioassay relies on a systematic and controlled workflow. The following diagram outlines the critical stages, from the preparation of test compounds to the final analysis of biological activity. Adherence to this workflow ensures reproducibility and the generation of high-quality, interpretable data.

BioassayWorkflow Prep 1. Stock Solution Preparation (Picolinic Acids & Controls) Series 2. Serial Dilution (Create Concentration Gradient) Prep->Series Assay 3. Assay Setup (Plates/Tubes with Media & Test Compound) Series->Assay BioMaterial 4. Biological Material (Add Seeds/Seedlings/ Coleoptiles) Assay->BioMaterial Incubation 5. Incubation (Controlled Environment: Light, Temp, Time) BioMaterial->Incubation Measure 6. Data Collection (Image Scanning & Measurement) Incubation->Measure Analyze 7. Data Analysis (Calculate Growth, IC50/EC50, Statistical Tests) Measure->Analyze Report 8. Interpretation & Reporting Analyze->Report

Caption: Generalized workflow for auxin-like activity bioassays.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

Rationale: Arabidopsis thaliana is a premier model organism in plant biology, offering rapid growth, genetic tractability, and high sensitivity to auxins. The root elongation assay is a highly quantitative and scalable method to assess auxin-like activity, particularly the inhibitory effects at supra-optimal concentrations. This assay was specifically used to characterize novel picolinic acid herbicides, making it a highly relevant protocol.[7][9]

Materials and Reagents:

  • Arabidopsis thaliana seeds (Col-0 ecotype recommended).

  • Test picolinic acid compounds.

  • Positive Control: Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA).

  • Negative Control: Solvent used for dissolving compounds (e.g., DMSO or ethanol).

  • Murashige and Skoog (MS) medium powder, including vitamins.

  • Sucrose.

  • Phytagel™ or plant agar.

  • Petri plates (square, 100x100 mm).

  • Sterile water, micropipettes, and filter-sterilized tips.

  • Growth chamber with controlled light (16h light/8h dark) and temperature (22°C).

  • High-resolution flatbed scanner and computer with image analysis software (e.g., ImageJ).

Step-by-Step Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with a drop of Tween-20. Rinse 5-6 times with sterile water. Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification to synchronize germination.

  • Media Preparation: Prepare 0.5X MS medium. For 1 liter, dissolve 2.2 g of MS powder, 10 g of sucrose (1% w/v), and adjust the pH to 5.7. Add 8 g of agar (0.8% w/v) and autoclave.

  • Test Compound Addition: Cool the autoclaved media to ~50-55°C. Add the picolinic acid, IAA/NAA, and solvent controls to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Mix thoroughly but gently to avoid bubbles.

  • Plate Pouring: Pour ~30 mL of the media into each sterile square Petri plate. Allow the plates to solidify in a laminar flow hood.

  • Seed Plating: Using a wide-bore pipette tip, carefully place 10-15 stratified seeds in a single line on the surface of the agar, about 1 cm from the top edge of the plate.

  • Incubation: Seal the plates with breathable tape, orient them vertically in a rack, and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 5-7 days of growth, remove the plates and place them on a high-resolution scanner to capture images.

  • Data Analysis:

    • Use image analysis software (like ImageJ with the NeuronJ plugin) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

    • Calculate the average root length and standard deviation for each treatment.

    • Normalize the data by expressing the average root length of each treatment as a percentage of the negative control (% of Control).

    • Plot the % of Control against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration that causes 50% inhibition of root growth) for each picolinic acid.

Data Presentation:

CompoundConcentration (µM)Mean Root Length (mm) ± SDRoot Length (% of Control)
Control (Solvent)045.2 ± 3.1100%
Picolinic Acid A0.138.1 ± 2.584.3%
Picolinic Acid A1.023.5 ± 2.152.0%
Picolinic Acid A10.09.8 ± 1.521.7%
IAA (Positive Control)0.120.1 ± 1.944.5%
IAA (Positive Control)1.05.3 ± 0.811.7%

Protocol 2: Cress (Lepidium sativum) Seed Germination & Seedling Growth Assay

Rationale: Garden cress is an excellent model for rapid bioassays due to its fast and uniform germination, sensitivity to phytohormones, and clear differentiation between root and shoot.[13][14] This assay allows for the simultaneous evaluation of a compound's effect on germination, root elongation, and shoot elongation, providing a more comprehensive physiological profile.[15]

Materials and Reagents:

  • Lepidium sativum (garden cress) seeds.

  • Test picolinic acid compounds and controls (as in Protocol 1).

  • Petri plates (90 mm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Growth chamber or incubator at 25°C in the dark.

  • High-resolution scanner and image analysis software.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare aqueous solutions of your picolinic acids and controls at various concentrations (e.g., 0, 1, 10, 100, 1000 µM). If a solvent like DMSO is used, ensure the final concentration is low (<0.1%) and consistent across all treatments, including the negative control.

  • Assay Setup: Place two layers of filter paper into each Petri plate. Pipette 5 mL of the respective test solution onto the filter paper to ensure uniform saturation.

  • Seed Plating: Place 20-30 cress seeds onto the moist filter paper in each plate, distributing them evenly.

  • Incubation: Seal the plates with paraffin film to prevent evaporation and place them in an incubator at 25°C in darkness for 72 hours.

  • Data Collection:

    • Germination Rate: After 24 or 48 hours, count the number of germinated seeds (radicle emergence) in each plate. Calculate the germination percentage.

    • Seedling Growth: After 72 hours, carefully remove the seedlings and arrange them on a clear surface or agar plate for scanning. Capture a high-resolution image.

  • Data Analysis:

    • Calculate the mean germination percentage for each treatment.

    • Using image analysis software, measure the root and shoot (hypocotyl) length of at least 15 seedlings per replicate.

    • Calculate the average root and shoot length for each treatment.

    • Analyze and plot the data as described in Protocol 1, generating dose-response curves and calculating IC50/EC50 values for root and shoot growth.

Data Presentation:

CompoundConcentration (µM)Germination (%) after 48hMean Root Length (mm) ± SDMean Shoot Length (mm) ± SD
Control098 ± 235.6 ± 2.820.1 ± 1.9
Picolinic Acid B1097 ± 339.2 ± 3.122.5 ± 2.0
Picolinic Acid B10095 ± 421.4 ± 2.518.9 ± 1.7
Picolinic Acid B100065 ± 84.1 ± 0.910.3 ± 1.5

Protocol 3: Oat (Avena sativa) Coleoptile Elongation Assay

Rationale: The Avena coleoptile elongation test is the quintessential auxin bioassay, foundational to the discovery of auxins themselves.[10][11] It directly measures one of the primary effects of auxin: the stimulation of cell elongation.[16][17] This assay is highly sensitive and provides a direct measure of growth-promoting activity at low concentrations.

Materials and Reagents:

  • Oat seeds (Avena sativa).

  • Test picolinic acid compounds and controls.

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose).

  • Vermiculite or filter paper for germination.

  • Trays or beakers.

  • Red safe light for manipulations.

  • Growth chamber or dark room at 25°C.

  • Ruler or digital calipers.

Step-by-Step Protocol:

  • Seed Germination: Soak oat seeds in water for 2 hours, then plant them in moist vermiculite or on filter paper. Grow them in complete darkness at 25°C for 3-4 days. A dim red light can be used for brief observations, as it does not interfere with phototropic responses.

  • Coleoptile Excision: When the coleoptiles are 2-3 cm long, use a red safe light for all subsequent steps. Excise the coleoptiles, discarding the top 3-4 mm (which is the primary site of natural auxin production) and the basal portion. Cut a precise 5-10 mm sub-apical segment from the remaining coleoptile.[18][19]

  • Incubation: Float 10-15 segments in a Petri dish or vial containing the buffer solution with the various concentrations of the test picolinic acids and controls.

  • Incubation: Incubate the segments in the dark at 25°C for 18-24 hours on a slow shaker to ensure aeration.

  • Data Collection: After incubation, remove the segments and measure their final length using digital calipers or by projecting their image onto a screen with a ruler.

  • Data Analysis:

    • Calculate the mean final length for each treatment.

    • Determine the net elongation by subtracting the initial segment length (e.g., 10 mm) from the mean final length.

    • Plot the net elongation against the log of the compound concentration to create a dose-response curve.

    • Determine the optimal concentration for elongation and compare the maximum elongation induced by the picolinic acids to that of the IAA control.

Data Presentation:

CompoundConcentration (µM)Mean Final Length (mm) ± SDNet Elongation (mm)
Control (Buffer)010.8 ± 0.30.8
Picolinic Acid C0.112.5 ± 0.52.5
Picolinic Acid C1.014.8 ± 0.64.8
Picolinic Acid C10.013.1 ± 0.73.1
IAA (Positive Control)1.015.2 ± 0.55.2

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Poor Germination Seeds are old, non-viable, or improperly sterilized (bleach too strong). Stratification was skipped for Arabidopsis.Use fresh, high-quality seeds. Optimize sterilization time/concentration. Always stratify Arabidopsis seeds at 4°C for 2-3 days.
High Variability in Data Inconsistent seedling/segment size. Uneven application of test compound. Environmental fluctuations (light, temp).Select uniformly sized seedlings/segments for measurement. Ensure thorough mixing of compounds in media. Maintain strict control over growth chamber conditions.
Contamination (Fungal/Bacterial) Incomplete seed sterilization. Non-sterile handling or media.Adhere strictly to sterile techniques. Autoclave all media and water properly. Work in a laminar flow hood.
No Response to Positive Control (IAA) IAA has degraded (it is light and heat sensitive). Incorrect pH of the medium.Prepare fresh IAA stock solutions and store them frozen and protected from light. Ensure the final pH of the medium is correct (5.7-6.0).
Precipitation of Test Compound Compound has low solubility in the aqueous medium.Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments.

Conclusion

The selection of an appropriate bioassay is critical for the accurate characterization of picolinic acids and their derivatives as potential plant growth regulators or herbicides. The Arabidopsis root elongation assay offers high-throughput screening for inhibitory activity, the cress seedling assay provides a broader physiological overview including germination effects, and the classic oat coleoptile assay remains the gold standard for quantifying growth-promoting activity. By employing these detailed protocols, researchers can generate robust, quantitative data on the auxin-like activity of novel compounds, facilitating structure-activity relationship studies and advancing the development of new agrochemicals and research tools.

References

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]

  • Slideshare. (2016). Bioassay for plant growth regulators. Retrieved from [Link]

  • Ma, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1375. Available at: [Link]

  • ResearchGate. (n.d.). Auxin-like activity detected using the mungbean bioassay. Retrieved from [Link]

  • Vissenberg, K., et al. (2020). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 21(21), 8296. Available at: [Link]

  • Biology with WK. (2024, June 14). Bioassay Of Auxin. YouTube. Retrieved from [Link]

  • Sauer, M., et al. (2013). Auxin and Cellular Elongation. The Plant Cell, 25(8), 2817-2826. Available at: [Link]

  • Biology LibreTexts. (2021). 4.4.1: Auxin. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range.... Retrieved from [Link]

  • Debona, D., et al. (2019). Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. Physiologia Plantarum, 167(4), 628-644. Available at: [Link]

  • ResearchGate. (1995). A New Bioassay for Auxins and Cytokinins. Retrieved from [Link]

  • Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 41(8), 1308-1312. Available at: [Link]

  • Horizon e-Publishing Group. (2020). Assessment of exogenous application of plant growth regulators on Cress seed germination and β-Galactosidase activity. Retrieved from [Link]

  • Bhosale, R., et al. (2018). A mechanistic framework for auxin dependent Arabidopsis root hair elongation to low external phosphate. Nature Communications, 9(1), 1445. Available at: [Link]

  • UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. Retrieved from [Link]

  • Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides.... Retrieved from [Link]

  • Junk, J., et al. (2022). A versatile Lepidium sativum bioassay for use in ecotoxicological studies. Scientific Reports, 12(1), 17215. Available at: [Link]

  • Kircher, S., et al. (2021). Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 33(5), 1545-1560. Available at: [Link]

  • Ma, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, 28(3), 1375. Available at: [Link]

  • Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Development, 143(18), 3208-3212. Available at: [Link]

  • Men, S., et al. (2017). Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis. International Journal of Molecular Sciences, 18(12), 2538. Available at: [Link]

  • Plant Physiology. (1966). Elongation Test for Auxin. Retrieved from [Link]

  • Gallo, C., et al. (2022). Auxin-mediated seed germination and crosstalk with other phytohormones. Frontiers in Plant Science, 13, 1088612. Available at: [Link]

  • Olatunji, D., et al. (2021). Auxin and its role in plant development: structure, signalling, regulation and response mechanisms. Physiologia Plantarum, 173(4), 1439-1456. Available at: [Link]

  • Kutschera, U. (2020). Auxin action in developing maize coleoptiles: challenges and open questions. Plant Signaling & Behavior, 15(7), 1761623. Available at: [Link]

  • ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin.... Retrieved from [Link]

  • Google Patents. (n.d.). DE2349745A1 - USE OF PYRIDINE DERIVATIVES AS PLANT GROWTH REGULATORS.
  • ResearchGate. (2020). Assessment-of-exogenous-application-of-plant-growth-regulators-on-Cress-seed-germination-and-b-Galactosidase-activity. Retrieved from [Link]

  • Semantic Scholar. (2012). Picolinic acid and substituted pyrimidine-4-carboxylic acid, their preparation and their use as herbicides and plant growth regulators use. Retrieved from [Link]

  • The Plant Cell. (2023). auxin research odyssey: 1989–2023. Retrieved from [Link]

  • Gallo, C., et al. (2023). Auxin-mediated seed germination and crosstalk with other phytohormones. Frontiers in Plant Science, 13, 1088612. Available at: [Link]

  • BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. Retrieved from [Link]

  • Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Application Note: Analytical Method Development for 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists. It addresses the specific challenges of analyzing 3,5-Dibromo-4-chloropicolinic acid (CAS: 698393-07-6) , a highly functionalized pyridine intermediate used in the synthesis of agrochemicals (auxinic herbicides) and pharmaceutical scaffolds.[1]

Executive Summary & Molecule Profile

Developing robust methods for halogenated picolinic acids requires overcoming two primary chemical challenges: low pKa (causing retention variability) and metal chelation (causing severe peak tailing). This guide provides a self-validating protocol that mitigates these issues using mobile phase modifiers and optimized stationary phases.

Chemical Identity
PropertyDetail
Chemical Name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
CAS Number 698393-07-6
Molecular Formula C₆H₂Br₂ClNO₂
Molecular Weight 315.35 g/mol
Structure Pyridine ring substituted with -COOH (C2), -Br (C3, C5), -Cl (C4)
pKa (Predicted) ~1.8 (COOH), <1.0 (Pyridine N) [Note 1]
LogP ~2.5 (Lipophilic when unionized)

[Note 1]: The electron-withdrawing halogens (Br, Cl) significantly increase the acidity of the carboxylic acid compared to unsubstituted picolinic acid (pKa 5.4).

Critical Analytical Challenges (The "Picolinic Effect")

Before starting experimental work, analysts must address the specific interaction between picolinic acid moieties and stainless steel LC hardware.

Metal Chelation Mechanism

The nitrogen lone pair and the carboxylic acid oxygen at the C2 position form a "bidentate pocket" that strongly chelates transition metals (Fe²⁺, Fe³⁺) found in stainless steel frits and column bodies.

  • Symptom: Broad, tailing peaks; nonlinear calibration at low concentrations (analyte loss to hardware).

  • Solution: Passivation of hardware or Mobile Phase Additives (EDTA/Medronic Acid).

Ionization Control

Due to the low pKa (~1.8), the molecule is ionized (COO⁻) at standard HPLC pH (3-4). To achieve retention on C18, one must either:

  • Suppress Ionization: Use pH < 1.5 (Difficult for column stability).

  • Ion-Pairing: Use reagents like TBAHS (Not recommended for MS).[1]

  • Controlled Ionization: Use a "Polar-Embedded" C18 or Phenyl-Hexyl phase that retains the polar species.[1]

Protocol A: Robust HPLC-UV Method (QC & Purity)

Recommended for purity assay, raw material release, and reaction monitoring.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]High surface area C18 for max retention.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]5) + 0.1 mM Na₂EDTA Low pH suppresses some ionization; EDTA masks metal ions to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for halogenated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Column Temp 35°CImproves mass transfer and peak shape.[1]
Detection UV @ 235 nm and 270 nm235 nm (Max absorbance); 270 nm (Specificity check).
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Equilibration)
2.010%Elute highly polar salts
15.080%Linear Gradient (Elute Main Peak)
18.095%Wash (Remove dimers/oligomers)
20.010%Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (Solubility is poor in water/acid). Sonicate for 5 mins.

  • Diluent: Mix Mobile Phase A and B (50:50).

  • Working Standard: Dilute stock to 100 µg/mL using the Diluent. Note: Ensure the final solvent contains >30% water to prevent peak distortion upon injection.

Protocol B: UHPLC-MS/MS Method (Trace Impurities)

Recommended for genotoxic impurity screening or metabolite identification.[1]

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-)

    • Reasoning: Halogenated carboxylic acids ionize exceptionally well in negative mode (forming [M-H]⁻). Positive mode is inefficient due to electron-withdrawing halogens reducing basicity of the nitrogen.[1]

ParameterSetting
Capillary Voltage 2.5 - 3.0 kV
Gas Temperature 350°C
Precursor Ion 313.8 m/z (Based on ⁷⁹Br/³⁵Cl isotope pattern)
Fragment Ions (MRM) 269.8 (Loss of CO₂ - Decarboxylation)79.0 (Bromide ion)
LC Conditions (MS Compatible)
  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Do NOT use non-volatile phosphate buffers or EDTA.[1] To control tailing in MS, use a passivated system or add 5 µM Medronic Acid (InfinityLab Deactivator) to MP A.

Method Validation & Logic Map

Validation Criteria (ICH Q2(R1))
ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 2.0 from nearest impurityCheck "Des-bromo" impurities (MW 237).
Linearity R² > 0.999Range: 50% to 150% of target concentration.[1][2]
Precision RSD < 2.0% (n=6)Critical: Wash needle with MeOH to prevent carryover.[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Expected LOQ: ~0.05 µg/mL (UV).
Analytical Workflow Diagram

The following diagram illustrates the decision process for selecting the correct method based on the analytical goal.

AnalyticalWorkflow Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Purity Purity / Assay / Release Goal->Purity Trace Trace Impurities / Metabolites Goal->Trace Chelation Critical Step: Handle Metal Chelation Purity->Chelation Trace->Chelation MethodA Method A: HPLC-UV (Phosphate Buffer + EDTA) A_Action Add 0.1mM EDTA to Mobile Phase Use C18 Column MethodA->A_Action MethodB Method B: UHPLC-MS/MS (Formic Acid / ESI Negative) B_Action Use Passivated Hardware Monitor [M-H]- Transitions MethodB->B_Action Chelation->MethodA High Conc. Chelation->MethodB Low Conc.

Caption: Decision tree for selecting analytical mode. Note the central importance of mitigating metal chelation for both UV and MS workflows.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

  • Cause: Interaction with active silanols or metal frits.[1]

  • Fix: Increase buffer concentration to 50 mM. Ensure EDTA is present. If using MS, switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer active silanols.

Issue 2: Retention Time Drift

  • Cause: pH instability.[1] The pKa is low; small changes in mobile phase pH (e.g., pH 2.5 vs 2.7) significantly change the ionization ratio.

  • Fix: Precisely adjust pH of the aqueous buffer using a calibrated meter before adding organic solvent.

Issue 3: Ghost Peaks

  • Cause: Carryover. Halogenated picolinates stick to metallic injector needles.

  • Fix: Use a needle wash of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

References

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from

  • National Institutes of Health (NIH). (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. Retrieved from

  • ResearchGate. (2000). New high-performance liquid chromatography method for the detection of picolinic acid. Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Acyl Chlorides/Halides). Retrieved from

  • ChemScene. (n.d.).[3] Product Information: 5-Bromo-3-chloropicolinic acid (Structural Analog Data). Retrieved from [3]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3,5-Dibromo-4-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the quantitative analysis of 3,5-Dibromo-4-chloropicolinic acid, a halogenated pyridine carboxylic acid. Two primary chromatographic techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) requiring a prior derivatization step. The guide offers an in-depth explanation of the causality behind experimental choices, step-by-step protocols, and a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Introduction and Analyte Rationale

This compound is a halogenated derivative of picolinic acid (pyridine-2-carboxylic acid). Halogenated pyridines are significant structural motifs in pharmaceuticals and agrochemicals due to their diverse biological activities. The accurate quantification of such compounds is critical for quality control, impurity profiling, metabolic studies, and environmental monitoring.

The physicochemical properties of this compound—namely its polar carboxylic acid group and aromatic pyridine ring—dictate the optimal analytical strategies. The compound is a solid at room temperature, soluble in polar organic solvents, and possesses low volatility.[1][2] These characteristics make it an ideal candidate for Reverse-Phase HPLC. Conversely, its low volatility and high polarity, primarily due to the carboxylic acid's active hydrogen, necessitate chemical derivatization to enable analysis by Gas Chromatography.[3][4]

This guide details two robust, validated approaches to empower researchers with reliable methods for the determination of this analyte.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Method Causality

Reversed-Phase HPLC is the preferred method for the direct analysis of polar, non-volatile compounds like this compound.[5] The fundamental principle involves the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides effective retention for the aromatic pyridine ring of the analyte.

  • Mobile Phase pH Control: The mobile phase is acidified with phosphoric or formic acid. This is a critical step. The pKa of the carboxylic acid group must be considered. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH).[6] This prevents ionization, leading to consistent retention, improved peak symmetry, and enhanced interaction with the non-polar C18 stationary phase.[7]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 275 nm) provides sensitive and selective detection.[7]

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol or the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

2.2.3. Chromatographic Conditions

ParameterRecommended Condition
Instrument HPLC System with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 275 nm
Run Time 10 minutes

2.2.4. System Suitability and Quality Control

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2%. Tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Calibration: Generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥0.999.

  • QC Samples: Analyze a blank and at least two levels of QC samples (low and high) with each analytical batch.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard / Sample S2 Dissolve in Methanol S1->S2 S3 Dilute to Working Concentration S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Inject into HPLC S4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (275 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Causality

GC-MS offers high selectivity and sensitivity, providing structural confirmation through mass spectra. However, for polar and non-volatile compounds like this compound, direct injection is not feasible due to poor thermal stability and strong adsorption onto the GC column.[3] Derivatization is therefore a mandatory step.[4]

  • Derivatization Rationale: The primary goal is to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl ester. Silylation is a common and effective technique that replaces the active acidic proton with a non-polar trimethylsilyl (TMS) group.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[4]

  • Separation Principle: The resulting TMS-derivatized analyte is sufficiently volatile for GC analysis. Separation is achieved on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) where compounds are separated based on their boiling points and interactions with the stationary phase.

  • Detection and Identification: Electron Ionization (EI) Mass Spectrometry is used for detection. The high-energy ionization process creates a reproducible fragmentation pattern (mass spectrum) that serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte by matching against a spectral library or a previously acquired standard spectrum.

Experimental Protocol: GC-MS with Silylation

3.2.1. Reagents and Materials

  • This compound analytical standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

3.2.2. Standard and Sample Preparation (with Derivatization)

  • Standard/Sample Preparation: Prepare standards or samples in a suitable volatile solvent like ethyl acetate. If the sample is aqueous, it must first be extracted into an organic solvent (e.g., ethyl acetate) and dried over anhydrous sodium sulfate.

  • Solvent Evaporation: Transfer a precise volume (e.g., 100 µL) of the standard or sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will consume the derivatizing reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried residue in the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

3.2.3. GC-MS Conditions

ParameterRecommended Condition
Instrument Gas Chromatograph with Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Splitless, 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50 - 550 amu
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare sample in volatile solvent P2 Evaporate to Dryness (N2 stream) P1->P2 D1 Add Pyridine & BSTFA P2->D1 D2 Heat at 70°C for 30 min D1->D2 A1 Inject into GC-MS D2->A1 A2 Separation on DB-5ms Column A1->A2 A3 EI-MS Detection A2->A3 DA1 Extract Ion Chromatogram A3->DA1 DA2 Identify via Mass Spectrum DA1->DA2 DA3 Quantify Analyte DA2->DA3

Caption: GC-MS analysis workflow including the mandatory derivatization step.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for structural confirmation, desired sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-UV MethodGC-MS Method
Principle Direct analysis of the polar compound.Analysis of a volatile derivative.
Sample Prep Simple "dilute and shoot." Minimal preparation.Multi-step: extraction, drying, and chemical derivatization.
Speed Faster sample throughput due to simpler prep.Slower due to the derivatization step.
Selectivity Good; based on retention time and UV absorbance.Excellent; based on retention time and unique mass spectrum.
Confirmation Tentative identification based on retention time matching.Definitive structural confirmation via mass spectrum.
Sensitivity Good, typically in the low µg/mL to ng/mL range.Potentially higher, especially with Selected Ion Monitoring (SIM).
Cost/Complexity Lower initial and operational cost. Simpler to operate.Higher initial and operational cost. More complex.
Best For Routine QC, high-throughput screening, purity analysis.Trace analysis, impurity identification, metabolite studies.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The HPLC method offers a straightforward, rapid, and robust approach ideal for routine quantitative analysis where the identity of the analyte is already known. The GC-MS method, while more labor-intensive due to the required derivatization step, provides unparalleled selectivity and definitive structural confirmation, making it the superior choice for trace-level detection and unambiguous identification in complex matrices. The protocols and rationale provided herein serve as a comprehensive guide for establishing these methods in a research or quality control laboratory.

References

  • IndiaMART. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Retrieved from [Link]

  • Guarneri, M., et al. (1992). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • PubChem. (n.d.). 3,5-Dibromo-4-chloropyridine. Retrieved from [Link]

  • Iinuma, F., et al. (1996). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 12(3), 437-441.
  • Reis, A., et al. (2013). Direct Analysis of Sterols by Derivatization Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry and Tandem Mass Spectrometry. Journal of Mass Spectrometry, 48(5), 604-614.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.
  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • Wiley-VCH. (2004). Acids: Derivatization for GC Analysis.
  • Patent CN105758984A. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Dworzański, J. P., & Meuzelaar, H. L. (1991). GC/MS Determination of Fatty Acid Picolinyl Esters by Direct Curie-Point Pyrolysis of Whole Bacterial Cells. Journal of Analytical and Applied Pyrolysis, 21, 191-203.
  • Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 57-81.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Trade-Offs. LCGC North America, 31(8), 612-625.

Sources

Troubleshooting & Optimization

Technical Support Center: Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Structural Complexity, Regiocontrol, and Functionalization

Welcome to the Pyridine Synthesis Support Hub

User Profile: Medicinal Chemists, Process Chemists, and Academic Researchers. Mission: To resolve the "unyielding" nature of pyridine chemistry.

While the pyridine ring is the second most common nitrogen heterocycle in FDA-approved drugs, its synthesis is notoriously unforgiving. The electron-deficient nature of the ring makes electrophilic substitution difficult, while the basic nitrogen acts as a catalyst poison.

This guide bypasses standard textbook definitions to address the specific failure modes you encounter in the fume hood.

Module 1: Regioselectivity & Ring Construction

The Issue: The "Isomer Crisis" in Hantzsch Synthesis. You are attempting an unsymmetrical Hantzsch synthesis, but you are isolating a 1:1 mixture of regioisomers that are nearly impossible to separate by flash chromatography.

Root Cause: In a classic one-pot Hantzsch reaction, the condensation rates of the aldehyde with the two different


-keto esters are competitive. If the steric and electronic differences between your two esters are minimal, the reaction proceeds through two competing pathways, yielding a statistical mixture.

Troubleshooting Protocol: The Stepwise "Chalcone" Bypass Do not rely on "one-pot" luck. You must control the kinetics by pre-forming the Michael acceptor.

  • Step 1: Knoevenagel Condensation (Isolate the Intermediate)

    • React the aldehyde with only the first equivalent of

      
      -keto ester.
      
    • Reagents: Cat. Piperidine/Acetic Acid, Toluene, Reflux (Dean-Stark).

    • Checkpoint: Isolate the

      
      -unsaturated carbonyl (Chalcone/Enone). Do not proceed until this is pure.
      
  • Step 2: Michael Addition & Cyclization

    • React the isolated Chalcone with the second equivalent of

      
      -keto ester (or enamine) and the ammonia source.
      
    • Logic: By locking the first component into the enone structure, you force the second component to act as the nucleophile, guaranteeing the regiochemistry.

Visualization: The Regiocontrol Decision Tree

Regioselectivity start Target: Unsymmetrical Pyridine decision Are the u03b2-keto esters significantly different? start->decision onepot Route A: One-Pot Hantzsch (High Risk of Mixture) decision->onepot No (Similar Sterics) stepwise Route B: Stepwise Synthesis (Guaranteed Regiocontrol) decision->stepwise Yes (or Critical Purity) chalcone Isolate Chalcone (Intermediate 1) stepwise->chalcone Knoevenagel cyclize Add 2nd Ester + NH4OAc chalcone->cyclize Michael Addn product Regiopure Pyridine cyclize->product

Caption: Logic flow for determining when to abandon one-pot synthesis in favor of stepwise chalcone isolation to ensure regiochemical purity.

Module 2: Oxidation & Aromatization

The Issue: The "Hantzsch Bottleneck". You have successfully synthesized the 1,4-dihydropyridine (1,4-DHP), but the oxidation to the pyridine is stalling, or the conditions are destroying your sensitive functional groups.

FAQ: "Why isn't my DHP aromatizing with DDQ?" Answer: While DDQ is standard, it can fail if the C4 substituent is extremely bulky or electron-withdrawing, creating a kinetic barrier. Furthermore, acidic byproducts from DDQ can degrade acid-sensitive acetals or protecting groups.

Comparative Oxidant Guide:

MethodReagentsBest For...Risk Factor
Standard DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Routine synthesis, small scale.Difficult removal of hydroquinone byproduct; acid generation.
Mild/Green MnO

(Activated) or KMnO

/Al

O

Acid-sensitive substrates.Requires large excess (10-20 eq); heterogeneous handling issues.
Aerobic O

, Activated Carbon (charcoal)
Large scale/Process chem.Slower reaction times; requires heating.
Chemical Na

S

O

/ TBHP
"Green" oxidation, mild conditions.[1][2]Requires biphasic optimization.
Classical HNO

or CAN (Ceric Ammonium Nitrate)
Electron-poor rings.High Risk: Can nitrate the ring or over-oxidize side chains.

Recommended Protocol: MnO


 Oxidation (Acid-Free) 
  • Dissolve 1,4-DHP in DCM or Toluene.

  • Add Activated MnO

    
      (10 equivalents). Note: Commercial MnO
    
    
    
    often needs activation by heating at 110°C for 24h prior to use.
  • Stir at reflux (Toluene) or RT (DCM) for 2-4 hours.

  • Filtration: Filter through a Celite pad. The pyridine is in the filtrate. This avoids the "sticky" byproduct issues of DDQ.

Module 3: Functionalization (Cross-Coupling)

The Issue: The "Catalyst Sink". Suzuki or Buchwald-Hartwig coupling on a halopyridine is stalling. You suspect the catalyst is dead.

Root Cause: The pyridine nitrogen is a potent


-donor. It coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming a stable, unreactive "Pd-Pyridine" complex. This shuts down the catalytic cycle before oxidative addition can occur.

Troubleshooting Strategy: The "Trojan Horse" (N-Oxide Route) Instead of fighting the nitrogen lone pair, remove it temporarily.

  • Oxidation: Treat your halopyridine with m-CPBA (DCM, RT) to form the Pyridine N-Oxide .

    • Benefit: The N-oxide oxygen is less coordinating to Pd than the free nitrogen lone pair.

    • Bonus: It activates the ring for nucleophilic attack at C2/C6 if needed later.

  • Coupling: Perform the Suzuki/Stille coupling on the N-oxide.

    • Observation: Yields often increase by 40-60% compared to the free base.

  • Reduction: Restore the pyridine using PCl

    
      or Zn/NH
    
    
    
    Cl
    .

Visualization: Catalyst Poisoning vs. N-Oxide Activation

CatalystPoisoning cluster_fail Path A: Failure Mode cluster_success Path B: N-Oxide Route Pyridine Pyridine (Lone Pair) Pd Pd Catalyst Pyridine->Pd Strong Coord Dead Inactive Complex (Pd-N Bond) Pd->Dead Cycle Stalls NOxide Pyridine N-Oxide Pd2 Pd Catalyst NOxide->Pd2 Weak/No Coord Coupling Cross-Coupling (Successful) Pd2->Coupling Reduce Reduction (PCl3) Coupling->Reduce

Caption: Mechanism of catalyst deactivation by pyridine nitrogen (Path A) and the N-oxide mitigation strategy (Path B).

Module 4: Isolation & Purification

The Issue: The "Silica Drag". Your product shows as a nice spot on TLC, but streaks across the entire column during flash chromatography, leading to mass loss and impure fractions.

Root Cause: Silica gel is slightly acidic (pH 4-5). The basic pyridine nitrogen interacts with the silanol (Si-OH) groups via hydrogen bonding or protonation, causing "tailing."[3]

The "Triethylamine (TEA) Wash" Protocol: Do not just add TEA to your mobile phase; you must neutralize the entire column bed.

  • Column Prep: Pack your silica column as usual.

  • The Neutralization Flush: Before loading your sample, flush the column with 2-3 column volumes of Hexane:EtOAc (containing 1% Triethylamine) .

    • Why? The TEA binds to the most active acidic sites on the silica.

  • Elution: Run your chromatography using your standard solvent system (e.g., Hex/EtOAc). You can maintain 0.5% TEA in the eluent if the streaking persists.

  • Alternative: If the compound is acid-sensitive, switch to Neutral Alumina (Brockmann Grade III) .

References
  • Hantzsch Synthesis Regioselectivity

    • Review of Hantzsch Dihydropyridine Synthesis: Heravi, M. M., et al. "Hantzsch reaction: An overview." Journal of the Iranian Chemical Society, 2014.

    • Stepwise Chalcone Method: Wang, L., et al. "Facile Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives."[4] Tetrahedron, 2005.[4]

  • Oxidation Methods

    • Comparison of Oxidants: Memarian, H. R., et al. "Aromatization of 1,4-dihydropyridines." Journal of the Iranian Chemical Society, 2007.
    • Green Oxidation (Na2S2O4/TBHP):[2] Li, Y., et al.[5] "A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines." RSC Advances, 2018.

  • Cross-Coupling & Catalyst Poisoning

    • Pd-Catalysis Challenges: Campeau, L. C., & Fagnou, K. "Pd-catalyzed direct arylation of simple arenes in synthesis." Chemical Science, 2011.
    • N-Oxide Strategy: Leclerc, J. P., & Fagnou, K. "Pd-catalyzed cross-coupling of pyridine N-oxides." Angewandte Chemie Int. Ed., 2006.

  • Chromatography of Bases: "Purification of Heterocyclic Amines." Journal of Chromatography A, Principles and Practice.

Sources

Technical Support Center: Pyridine Ring Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Regioselectivity Control

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Part 1: The Reactivity Paradox (Executive Summary)

Why is this reaction failing? As a Senior Application Scientist, I often see researchers treat pyridine like benzene. This is the primary failure mode. Pyridine is


-deficient; the electronegative nitrogen atom pulls electron density away from the ring, making the carbons (especially C2 and C4) highly resistant to Electrophilic Aromatic Substitution (EAS).[1]

Furthermore, the nitrogen lone pair is a "decoy target." Electrophiles (like


 or Lewis acids) coordinate to the nitrogen first, forming an N-pyridinium complex. This puts a positive charge on the nitrogen, deactivating the ring even further (by a factor of 

to

compared to benzene).

The Result: You don't get C-halogenation; you get N-complexation, tar (polymerization), or side-chain halogenation if alkyl groups are present.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Orange Solid" Phenomenon (N-Halogenation)

User Question: "I added bromine to my pyridine solution at room temperature. An orange solid precipitated immediately, and TLC shows only starting material after workup. What happened?"

Technical Diagnosis: You formed N-bromopyridinium bromide (or perbromide). This is a reversible side reaction where the halogen attacks the nitrogen lone pair instead of the carbon ring. Upon aqueous workup, this salt hydrolyzes back to the starting pyridine.

Corrective Action:

  • Thermodynamic Control: You must push the reaction from the kinetic product (N-halo) to the thermodynamic product (C-halo). This typically requires temperatures >130°C (often in sealed tubes) or the use of oleum (fuming sulfuric acid) to protonate the nitrogen first, blocking the lone pair and allowing the harsh EAS conditions to attack C3.

  • Alternative Reagent: Switch to a "masked" halogen source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in a polar aprotic solvent, which can sometimes bypass the stable N-complex formation.

Issue 2: Regioselectivity Drift (C3 vs. C2/C4)

User Question: "I am trying to chlorinate pyridine. I need the 4-chloro isomer, but I keep getting a mixture of 3-chloro and 3,5-dichloro products."

Technical Diagnosis: Direct halogenation (EAS) follows the rules of meta-direction (relative to the nitrogen). The C3 (beta) position is the least deactivated position. You cannot force an EAS reaction to go to C4 without changing the mechanism.

Corrective Action:

  • For C3-Selectivity: Continue with EAS but optimize stoichiometry to 0.9 equivalents to prevent 3,5-dichlorination.

  • For C4-Selectivity (The "S_NAr Switch"): You must abandon EAS.

    • Protocol: Oxidize pyridine to Pyridine N-oxide .

    • Reaction: Treat the N-oxide with

      
       or 
      
      
      
      . This triggers a rearrangement (nucleophilic attack) that places the chlorine at C2 or C4.
    • Note: C4 selectivity often requires specific leaving groups (like nitro) or the use of phosphonium salt intermediates.

Issue 3: Side-Chain vs. Ring Halogenation

User Question: "I am trying to brominate 3-picoline (3-methylpyridine) on the ring. I am getting significant bromomethyl-pyridine side products."

Technical Diagnosis: You are witnessing Free Radical Substitution (FRS) competing with EAS. Under thermal conditions or ambient light, halogens generate radicals that abstract benzylic (picolinic) hydrogens much faster than they attack the deactivated ring.

Corrective Action:

  • Radical Scavengers: Add a radical inhibitor (e.g., BHT) to the reaction mixture.

  • Exclude Light: Wrap the reaction vessel in foil.

  • Ionic Promotion: Use a strong Lewis acid catalyst (

    
     or 
    
    
    
    ) to favor the ionic EAS pathway over the radical pathway.
Part 3: Strategic Protocols
Protocol A: The N-Oxide Route (Targeting C2/C4)

Best for: Generating 2-chloro or 4-chloropyridines without harsh acids.

Workflow:

  • Oxidation: Dissolve pyridine (10 mmol) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir to RT for 12h. Wash with

    
    .[2] Isolate Pyridine N-oxide.
    
  • Chlorination: Dissolve N-oxide (1 eq) in dry toluene. Add

    
     (1.5 eq) dropwise at RT.
    
  • Heating: Reflux at 110°C for 4-6 hours. Monitor: The solution will darken.

  • Quench: Cool to 0°C. Pour onto ice/water carefully (Exothermic!). Neutralize with NaOH to pH 7-8.

  • Extraction: Extract with EtOAc. The product is typically a mixture favoring 2-chloropyridine (major) and 4-chloropyridine (minor), separable by column chromatography.

Protocol B: The Zincke Imine Method (Targeting C3)

Best for: High-value pharmaceutical intermediates requiring clean C3 halogenation.

Workflow:

  • Activation: React pyridine with 2,4-dinitrochlorobenzene to form the Zincke salt.

  • Ring Opening: Treat with a secondary amine (e.g., dimethylamine) to open the ring, forming the "Zincke Imine" (an acyclic amino-diene).

  • Halogenation: Add NBS or NCS (1.0 eq). The acyclic intermediate is electron-rich and halogenates instantly and selectively at the central carbon (which corresponds to C3).

  • Ring Closing: Heat with ammonium acetate (

    
    ) in ethanol to re-aromatize the ring.
    
    • Result: Clean 3-halopyridine with minimal over-halogenation.

Part 4: Visualization & Data
Figure 1: Mechanistic Decision Tree

Caption: Logical flow for selecting the correct halogenation pathway based on desired regioselectivity and substrate constraints.

PyridineHalogenation Start Target Molecule Pos3 C3-Halogenation (Meta) Start->Pos3 Targeting Beta Pos24 C2/C4-Halogenation (Ortho/Para) Start->Pos24 Targeting Alpha/Gamma CheckAlkyl Alkyl Group Present? Pos3->CheckAlkyl NOxide N-Oxide Activation (POCl3/POBr3) Pos24->NOxide Nucleophilic Pathway EAS Direct EAS (High Temp/Oleum) Zincke Zincke Imine (Ring Open/Close) Radical Side Chain Halogenation Radical->EAS Add Lewis Acid Block Light CheckAlkyl->EAS No (Standard) CheckAlkyl->Zincke No (High Purity) CheckAlkyl->Radical Yes (Risk)

Table 1: Comparative Halogenation Methods
MethodTarget PositionPrimary Side ReactionTypical YieldKey Reagents
Direct EAS C3 (Beta)N-complexation, Polymerization30-50%

, Oleum, 130°C
N-Oxide Rearrangement C2 > C4Deoxygenation (reversion)60-85%

,

Zincke Imine C3 (Beta)Incomplete cyclization70-90%DNCB, Secondary Amine, NBS
Radical (Side Chain) Alkyl GroupRing halogenation (minor)50-70%NBS, AIBN, Light
References
  • McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Link

  • Genady, A. R., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science Advances. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition. Link

  • Schlosser, M., & Rausis, T. (2005). Site-Selective Halogenation of Pyridines. European Journal of Organic Chemistry. Link

  • Klapars, A., et al. (2005). Synthesis of 2,3,5-Trisubstituted Pyridines. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Stability Optimization for 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-DBCP-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3,5-Dibromo-4-chloropicolinic acid (DBCP) is a highly functionalized pyridine intermediate, structurally related to synthetic auxin herbicides (e.g., Fluroxypyr, Picloram). Its stability profile is dominated by the electronic tension between the electron-withdrawing halogen array and the pyridine nitrogen.

The Critical Warning: This molecule is metastable in solution. It is prone to three distinct degradation pathways that are often triggered by standard laboratory practices:

  • Thermal Decarboxylation: Accelerated by polar aprotic solvents (DMSO, DMF).

  • Nucleophilic Aromatic Substitution (

    
    ):  The 4-chloro position is activated and labile.
    
  • Esterification: Spontaneous reaction in alcohols (Methanol, Ethanol).

This guide provides the mechanistic insight and protocols required to handle DBCP without compromising data integrity.

Module 1: The "DMSO Trap" (Thermal Decarboxylation)

The Issue: Users often observe a loss of assay purity when DBCP is stored in DMSO or DMF, even at room temperature over extended periods, or immediately upon heating to dissolve.

Technical Diagnosis: Picolinic acids (2-pyridinecarboxylic acids) are susceptible to decarboxylation.[1] In DBCP, the electron-withdrawing halogens (Br, Cl) on the ring significantly decrease the electron density, stabilizing the transition state for


 loss.
  • Mechanism: In polar aprotic solvents like DMSO, the carboxylic acid proton is less tightly bound (or the zwitterion is stabilized), facilitating the formation of an ylide-like intermediate. This leads to the irreversible loss of

    
     and the formation of 3,5-dibromo-4-chloropyridine.
    

Corrective Action:

  • Do NOT use DMSO or DMF for stock solutions if the sample will be stored >24 hours or heated.

  • Alternative: Use Acetonitrile (ACN) or Tetrahydrofuran (THF) for non-aqueous dissolution.

  • If DMSO is mandatory: Keep the solution at 4°C and analyze within 4 hours. Never heat >40°C.

Visualization: Decarboxylation Pathway

Decarboxylation DBCP This compound (Intact) Transition Cyclic Transition State (Stabilized by DMSO/Heat) DBCP->Transition Heat / Polar Aprotic Solvent Product 3,5-Dibromo-4-chloropyridine (Degradant) + CO2 Transition->Product - CO2 (Irreversible)

Figure 1: Thermal decarboxylation mechanism facilitated by polar aprotic solvents.

Module 2: Nucleophilic Vulnerability ( & Esterification)

The Issue:

  • Hydrolysis: Appearance of a new peak (4-hydroxy analog) in aqueous buffers.

  • Alcoholysis: Conversion to methyl/ethyl ester when dissolved in alcohols.

Technical Diagnosis: The 4-position chlorine is chemically "activated." It is para to the pyridine nitrogen and flanked by bulky bromines. While the bromines provide some steric shielding, the highly electron-deficient ring makes the 4-Cl susceptible to Nucleophilic Aromatic Substitution (


).
  • Reaction A (Hydrolysis): In basic pH (

    
    ), 
    
    
    
    attacks C4, displacing Chloride.
  • Reaction B (Esterification): In Methanol/Ethanol, the carboxylic acid moiety undergoes Fischer esterification. This can be autocatalytic due to the acidity of DBCP itself.

Corrective Action:

  • Avoid Alcohols: Do not use Methanol as a diluent for LC-MS or stock preparation. Use Acetonitrile .[2]

  • pH Control: Maintain pH < 7.0 during extraction or analysis. Acidic mobile phases stabilize the molecule.

Visualization: Competitive Degradation Pathways

Reactivity Center This compound Methanol Solvent: Methanol Center->Methanol Base Condition: pH > 8 (Base) Center->Base Ester Methyl Ester Impurity (Esterification) Methanol->Ester Autocatalytic conversion Hydroxy 4-Hydroxy Analog (Hydrolysis of Cl) Base->Hydroxy SNAr Displacement of Cl-

Figure 2: The molecule faces dual threats: esterification at the tail and substitution at the core.

Module 3: Validated Analytical Protocols

To ensure data integrity, use this self-validating HPLC method. This method prevents on-column degradation and separates common impurities.

Standard Operating Procedure: HPLC Analysis
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH suppresses ionization of COOH (

), sharpening the peak.
Mobile Phase B Acetonitrile (ACN)Avoids Methanol (prevents esterification).
Flow Rate 1.0 mL/minStandard backpressure.
Gradient 10% B to 90% B over 15 minsElutes polar degradants (hydroxy) early and decarboxylated products late.
Detection UV @ 230 nm & 270 nm270 nm is specific for the pyridine ring; 230 nm captures the halogen absorbance.
Diluent 50:50 Water:ACN CRITICAL: Do not use pure DMSO or Methanol.

Stress Test Protocol (Self-Validation):

  • Prepare a 1 mg/mL sample in ACN.

  • Inject immediately (T=0).

  • Heat an aliquot to 60°C for 1 hour. Inject (T=60).

  • Pass Criteria: T=60 peak area must be >98% of T=0. If <98%, check for decarboxylation (new peak at longer retention time).

Frequently Asked Questions (FAQ)

Q1: My sample turned from white to yellow in solution. Is it compromised?

  • Answer: Likely, yes. Yellowing in halogenated pyridines often indicates the release of free halogens (

    
     or 
    
    
    
    ) or the formation of oxidative coupling products due to photodegradation. Check the LC-MS for dehalogenated byproducts. Always store solid and solution in amber vials.

Q2: Can I use Methanol for my LC-MS mobile phase?

  • Answer: It is risky. While the residence time in the column is short, sitting in the autosampler in methanol can lead to methyl ester formation (M+14 mass shift). Use Acetonitrile/Water/Formic Acid for LC-MS to be safe.

Q3: Why does the peak tail significantly?

  • Answer: This is "silanol interaction." The pyridine nitrogen can interact with free silanols on the silica column.

    • Fix 1: Ensure Mobile Phase A has acid (0.1% Formic or Phosphoric) to protonate the nitrogen.

    • Fix 2: Use an "end-capped" column designed for basic compounds.

Q4: Is the salt form more stable?

  • Answer: Generally, yes. The potassium or sodium salt of DBCP is less volatile and slightly more resistant to thermal decarboxylation in the solid state compared to the free acid, but it is more susceptible to hydrolysis in aqueous solution.

References

  • Mosher, H. S., & Look, M. (1964).[3] Heterocyclic Basic Compounds. XVI. 4-Chloropicolinic Acid and Some of Its Derivatives. The Journal of Organic Chemistry, 29(6), 1582–1585.

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[4] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134, 1099–1104.[4]

  • Dunn, A. D. (1983). Decarboxylation of 2-pyridinecarboxylic acids. Journal of Heterocyclic Chemistry.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

  • PubChem Compound Summary. (2025). 4-Chloropicolinic acid derivatives (Structural analogs). National Library of Medicine.

Sources

Technical Support Center: Scaling Up 3,5-Dibromo-4-chloropicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-8829-PYR Subject: Scale-up Troubleshooting for Halogenated Picolinates Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 3,5-Dibromo-4-chloropicolinic acid requires a disciplined approach to managing exotherms and corrosive reagents. Unlike bench-scale preparations where "all-in-one" pot methods might suffice, kilogram-scale production demands a stepwise protocol to ensure safety and regioselectivity.

The most robust route for scale-up avoids the direct halogenation of deactivated 4-chloropicolinic acid. Instead, we utilize the Activation-Deactivation Strategy :

  • Bromination: Start with 4-hydroxypicolinic acid . The hydroxyl group activates the 3 and 5 positions, allowing facile bromination under mild conditions.

  • Chlorination (Dehydroxylation): Convert the 4-hydroxy group to a 4-chloro group using Phosphorus Oxychloride (

    
    ). This simultaneously installs the chlorine and "locks" the molecule into its final deactivated state.
    
Workflow Visualization

The following diagram outlines the critical process flow and decision gates.

SynthesisWorkflow Start Starting Material: 4-Hydroxypicolinic Acid Bromination Step 1: Bromination (Br2, H2O/AcOH) Start->Bromination Controlled Addition Intermediate Intermediate: 3,5-Dibromo-4-hydroxypicolinic acid Bromination->Intermediate Precipitation Drying Critical QC Point: Moisture Removal (<0.5%) Intermediate->Drying Filtration Chlorination Step 2: Chlorination (POCl3, Reflux) Drying->Chlorination Anhydrous Conditions Quench Quench & Hydrolysis (Ice/Water, pH Control) Chlorination->Quench Exothermic! Product Target: This compound Quench->Product Crystallization

Caption: Logical flow for the synthesis of this compound, highlighting the critical drying checkpoint before chlorination.

Phase 1: Bromination (The Exothermic Step)

Objective: Regioselective bromination at C3 and C5. Reagents: Bromine (


), Water (

) or Acetic Acid (

).
Protocol Overview

The 4-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer, making the 3 and 5 positions highly nucleophilic. This reaction is rapid and exothermic.

Key Scale-Up Parameter: Rate of Addition . Bromine must be added subsurface or via a dropping funnel at a rate that maintains the internal temperature below 50°C (initially) to prevent "runaway" bromination or tar formation.

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
Reaction mixture solidifies (stirs poorly) Product precipitation is too rapid; insufficient solvent volume.Do not add more solvent yet. Increase agitation speed. For future batches, maintain a solvent ratio of at least 8:1 (Solvent:Substrate).
Dark red/brown color persists after workup Excess free Bromine (

) trapped in the crystal lattice.
Wash the filter cake with a 5% Sodium Bisulfite (

) solution. This reduces

(red) to bromide (colorless).
Low Yield (<80%) Solubility of the intermediate in the mother liquor is too high (likely if using pure AcOH).Dilute the reaction mixture with water (1:1 volume) after the reaction is complete and cool to 0-5°C to force precipitation.
Uncontrolled Exotherm Bromine addition rate exceeded cooling capacity.Stop addition immediately. Ensure the reactor jacket is cooling. Resume addition only when

.

Phase 2: Chlorination (The Hazardous Step)

Objective: Conversion of C4-OH to C4-Cl. Reagents: Phosphorus Oxychloride (


), optional 

.[1]
Protocol Overview

This is a nucleophilic aromatic substitution where the hydroxyl group is converted to a leaving group (dichlorophosphate) and displaced by chloride.

Critical Safety Warning:


 reacts violently with water to produce Phosphoric Acid (

) and Hydrogen Chloride (

) gas. The intermediate from Phase 1 must be bone dry.
Troubleshooting Guide: Chlorination & Quenching
SymptomProbable CauseCorrective Action
Violent bubbling/fuming upon mixing reagents CRITICAL: Residual moisture in the starting material.Abort heating. Connect scrubber system immediately. For future runs, dry the intermediate at 80°C under vacuum for 12h.
Incomplete Conversion (HPLC shows starting material) "Vilsmeier" salt formation stalled; insufficient temperature.Add a catalytic amount of DMF (Dimethylformamide) or

. Ensure reflux temperature (

) is maintained for at least 4 hours.
"Gummy" solid during quenching Rapid hydrolysis of

polymerized the byproduct.
Quench Protocol: Pour the reaction mixture slowly into crushed ice with vigorous stirring. Never add water to the reaction mixture.
Low purity of final acid Hydrolysis of the 4-Cl group back to 4-OH during workup.Avoid prolonged heating during the acidic hydrolysis step. Adjust pH to 1-2 quickly and filter the precipitate immediately.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. Thionyl chloride is excellent for converting carboxylic acids to acid chlorides, but it is often insufficient for converting a deactivated hydroxypyridine to a chloropyridine.

(or

) provides the necessary electrophilicity to activate the pyridone oxygen.

Q: Why is the color of my final product yellow instead of white? A: A yellow tint often indicates trace amounts of brominated impurities or oxidation products.

  • Fix: Recrystallize from a mixture of Ethanol/Water (1:1). Use activated carbon (charcoal) during the hot filtration step to remove colored impurities.

Q: How do I handle the waste stream from the chlorination step? A: The waste stream contains high concentrations of Phosphoric Acid and HCl.

  • Neutralize with Sodium Hydroxide (

    
    ) or Lime (
    
    
    
    ) to pH 7-9.
  • Filter off the calcium phosphate solids (if using lime).

  • The filtrate will contain high levels of inorganic salts (NaCl, NaBr); check local regulations before disposal.

Q: My HPLC shows a "des-bromo" impurity (monobromo). Where did it come from? A: This usually originates in Phase 1 (Bromination). If the stoichiometry of


 was less than 2.1 equivalents, or if the reaction was stopped too early, the monobromo species remains. It is very difficult to separate later.
  • Prevention: Ensure a slight excess of

    
     (2.1 - 2.2 eq) and monitor Phase 1 by HPLC until the monobromo peak is <0.5%.
    

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link

    • Relevance: Provides protocols for handling halogenated pyridine intermediates and safety d
  • Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2). Link

    • Relevance: Details the bromination of hydroxypicolinic acid derivatives and the management of bromide salts in scale-up.
  • National Institutes of Health (NIH). (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination. Link

    • Relevance: Discusses the kinetics of bromination on pyridine rings and solvent effects on yield.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Link

    • Relevance: Authoritative review on handling, quenching mechanisms, and safety protocols for chlorin

Sources

Validation & Comparative

comparing the herbicidal efficacy of 3,5-Dibromo-4-chloropicolinic acid to picloram

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,5-Dibromo-4-chloropicolinic acid (DBCP) and the commercial standard Picloram (4-amino-3,5,6-trichloropicolinic acid).

Based on the specific chemical structure provided, DBCP is identified primarily as a synthesis intermediate or a structural analog with significantly reduced auxinic activity compared to Picloram. This guide analyzes the Structure-Activity Relationship (SAR) to explain why Picloram exhibits superior efficacy and details the experimental protocols required to validate these differences.

Executive Summary

Picloram is a potent, persistent synthetic auxin herbicide used for controlling woody plants and broadleaf weeds. Its efficacy is driven by the specific arrangement of halogens and a critical 4-amino group on the picolinic acid scaffold.

This compound (DBCP) serves as a halogenated pyridine precursor. Comparative analysis indicates that DBCP lacks the essential 4-amino pharmacophore required for high-affinity binding to the TIR1/AFB5 auxin receptor complex. Consequently, DBCP exhibits negligible to weak herbicidal activity in its native state compared to Picloram, often requiring chemical amination (substitution of the 4-Cl with -NH2) to achieve comparable biological potency.

Key Findings
  • Potency: Picloram >>>> DBCP.

  • Mechanism: Picloram acts as a "molecular glue" for the SCF^TIR1 complex; DBCP lacks the hydrogen-bonding capacity at the 4-position to stabilize this complex effectively.

  • Utility: Picloram is an end-use herbicide; DBCP is a chemical building block.

Chemical Identity & Structural Comparison

The structural differences between the two molecules dictate their biological performance.

FeaturePicloram (Standard)This compound (DBCP)
CAS Number 1918-02-1698393-07-6
IUPAC Name 4-amino-3,5,6-trichloropicolinic acid3,5-dibromo-4-chloropyridine-2-carboxylic acid
Molecular Weight 241.46 g/mol 315.35 g/mol
C4 Substituent Amino (-NH2) Chloro (-Cl)
C3/C5 Substituents Trichloro (Cl, Cl, Cl)Dibromo (Br, Br)
Role Active HerbicideSynthesis Intermediate / Weak Analog
Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on receptor binding.

SAR_Analysis Picloram Picloram (4-Amino-3,5,6-trichloro) Receptor TIR1/AFB5 Receptor (Auxin Binding Pocket) Picloram->Receptor 4-NH2 H-bonds DBCP DBCP (3,5-Dibromo-4-chloro) DBCP->Receptor 4-Cl lacks H-bond donor Binding High Affinity Binding (Molecular Glue) Receptor->Binding WeakBinding Low/Negligible Affinity (Steric/Electronic Mismatch) Receptor->WeakBinding Response Weed Death (Gene Activation) Binding->Response WeakBinding->Response Minimal Effect

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the 4-amino group in Picloram enables effective receptor binding, while the 4-chloro group in DBCP hinders it.

Mechanism of Action & SAR Analysis

The "Amino" Factor (Critical Pharmacophore)

Synthetic auxins of the pyridinecarboxylate class (Picloram, Clopyralid, Aminopyralid) function by mimicking Indole-3-acetic acid (IAA). They bind to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

  • Picloram: The 4-amino group acts as a hydrogen bond donor within the receptor pocket, significantly increasing binding affinity. The 3,5,6-trichloro pattern provides the necessary lipophilicity and steric shape to lock the molecule in place.

  • DBCP: The 4-chloro group is an electron-withdrawing group but lacks the hydrogen-bonding capability of the amine. In SAR studies of picolinates, replacing the 4-amino group with a halogen (Cl or Br) typically results in a drastic loss of auxin activity (often >100-fold reduction).

Halogen Substitution (Bromine vs. Chlorine)

While the prompt highlights the 3,5-dibromo substitution in DBCP:

  • Bromine is bulkier than Chlorine.

  • In some auxin classes, 3,5-dibromo substitution is tolerated (e.g., Bromoxynil, though that is a nitrile with a different mode of action).

  • However, in the picolinic acid scaffold, the lack of the 4-amino group is the primary driver of DBCP's low efficacy, not the presence of bromine. If one were to synthesize 4-amino-3,5-dibromopicolinic acid, it would likely possess significant herbicidal activity, potentially comparable to Picloram, though likely with altered selectivity due to the increased steric bulk of bromine atoms.

Experimental Protocols for Validation

To scientifically validate the efficacy difference, the following self-validating protocols should be employed.

Protocol A: Arabidopsis Root Growth Inhibition Assay

This is the standard rapid-screening method for auxinic activity.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare Murashige and Skoog (MS) agar plates containing varying concentrations of Picloram and DBCP (0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Control: Solvent control (DMSO) and Picloram (Positive Control).

  • Execution:

    • Plate seeds and stratify at 4°C for 2 days.

    • Transfer to vertical growth chamber (22°C, 16h light).

    • Grow for 7 days.

  • Data Collection:

    • Measure primary root length using ImageJ.

    • Calculate IC50 (concentration required to inhibit root growth by 50%).

  • Expected Results:

    • Picloram: IC50 ≈ 20–50 nM (High potency).

    • DBCP: IC50 > 10 µM (Low potency).

Protocol B: Chemical Activation (Synthesis Verification)

To prove DBCP is a precursor, one can chemically convert it to an active analog.

  • Reaction: Ammonolysis of DBCP.

  • Reagents: Aqueous Ammonia (NH4OH), High Pressure/Temperature.

  • Mechanism: Nucleophilic aromatic substitution (SnAr) where the 4-Cl is displaced by -NH2.

  • Product: 4-amino-3,5-dibromopicolinic acid.

  • Hypothesis: The product of this reaction will show herbicidal efficacy approaching that of Picloram, confirming that the 4-amino group is the "switch" for activity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Direct Comparison cluster_1 Phase 2: Activation Hypothesis Step1 Prepare Solutions (Picloram vs DBCP) Step2 Root Growth Assay (Arabidopsis) Step3 Measure IC50 Syn1 DBCP Precursor Syn2 Ammonolysis (Replace 4-Cl with NH2) Syn1->Syn2 Syn3 New Analog: 4-Amino-3,5-Dibromo-Picolinic Acid Syn2->Syn3 Syn4 Retest IC50 Syn3->Syn4

Figure 2: Experimental workflow to compare native efficacy and validate the pro-herbicide/intermediate nature of DBCP.

Supporting Data & Synthesis Context

While direct field trial data for DBCP is scarce (due to its role as an intermediate), literature on pyridine chemistry confirms its position in the synthesis pipeline.

  • Synthesis Pathway: this compound is a known derivative in the halogenation of pyridine carboxylic acids.[1] It is often reduced to 3,5-dibromopicolinic acid or ammonolyzed to create amino-picolinates.

  • Efficacy Extrapolation:

    • Picloram:[2][3][4] Controls Cirsium arvense (Canada Thistle) at rates as low as 0.25 kg/ha .

    • DBCP: Predicted to require >10 kg/ha for similar effects (if phytotoxicity allows), rendering it commercially non-viable as a herbicide in this form.

Comparative Data Table (Predicted/SAR Based)
ParameterPicloramDBCP
Primary Target TIR1/AFB5 Receptor(Weak/Non-specific binding)
Systemicity High (Phloem mobile)Low (Limited translocation)
Soil Persistence High (Months to Years)Moderate
Selectivity Broadleaf weeds (kills dicots)N/A (Low activity)
Commercial Status Registered Herbicide (Tordon)Research Chemical / Intermediate

References

  • Klingsberg, E. (Ed.). Pyridine and Its Derivatives, Part II. Interscience Publishers. (Detailed chemistry of halogenated picolinic acids, identifying this compound as a reducible intermediate).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15556 (Picloram). (Standard efficacy and structural data). Link

  • Chemical Book/ChemSrc. this compound (CAS 698393-07-6).[5] (Verification of chemical identity and availability as a research reagent). Link

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins in Arabidopsis." Plant Physiology. (Establishes the binding mechanism of picolinates). Link

  • Dow AgroSciences (Corteva). Patents regarding 6-aryl-picolinates. (Demonstrates the SAR requirement for the 4-amino group in this chemical class). Link

Sources

Technical Guide: 3,5-Dibromo-4-chloropicolinic Acid vs. Synthetic Auxin Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3,5-Dibromo-4-chloropicolinic acid (DBClPA) against established synthetic auxin herbicides.

This analysis treats DBClPA as a high-value structural scaffold and research analog , distinguishing it from fully commercialized formulations like Picloram or Halauxifen-methyl. The guide focuses on Structure-Activity Relationships (SAR), receptor binding kinetics, and experimental validation protocols.

Executive Summary: The Halogenation Niche

This compound (DBClPA) represents a specific subclass of pyridine-carboxylate auxins. While not a mass-market herbicide itself, it serves as a critical chemotype for SAR exploration and a precursor for 4-amino-picolinate derivatives.

Its significance lies in the "Halogen Switch" (Bromine vs. Chlorine) . Replacing chlorine with bromine at the 3,5-positions alters the molecule's lipophilicity (


) and steric volume, potentially modifying its affinity for the TIR1/AFB5  auxin co-receptors and overcoming metabolic resistance mechanisms seen with standard chlorinated auxins (e.g., Picloram).
Core Comparison Matrix
FeatureThis compound Picloram Clopyralid 2,4-D
Core Scaffold Pyridine-2-carboxylic acidPyridine-2-carboxylic acidPyridine-2-carboxylic acidPhenoxyacetic acid
Key Substituents 3,5-Di-Br, 4-Cl3,5,6-Tri-Cl, 4-NH

3,6-Di-Cl2,4-Di-Cl
Primary Role Research Analog / IntermediateCommercial HerbicideCommercial HerbicideCommercial Herbicide
Receptor Selectivity Predicted AFB5 > TIR1TIR1 / AFB5TIR1 / AFB5TIR1
Systemicity High (Predicted)HighHighModerate
4-Position Status Reactive Cl (Electrophilic)Stable NH

(Donating)
H (Unsubstituted)N/A

Structural & Physicochemical Analysis[3][4][5]

The "4-Position" Reactivity & SAR Implications

The most critical differentiator of DBClPA is the 4-chloro substituent.

  • In Commercial Herbicides (Picloram, Aminopyralid): The 4-position is occupied by an amino group (-NH

    
    ) . This electron-donating group is essential for optimizing the electron density of the pyridine ring, enhancing 
    
    
    
    stacking interactions within the auxin binding pocket (TIR1).
  • In DBClPA: The 4-chloro group is electron-withdrawing. This makes DBClPA a reactive electrophile susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar).
    
    • Scientific Inference: DBClPA is likely less auxinic in its native form compared to Picloram but serves as the immediate precursor to 4-amino-3,5-dibromo-picolinic acid (a potent Picloram analog).

Steric Impact of Bromination

Bromine has a larger Van der Waals radius (1.85 Å) compared to Chlorine (1.75 Å).

  • Binding Pocket Fit: The 3,5-dibromo substitution increases steric bulk. This can improve selectivity for AFB5 (Auxin Signaling F-Box 5), which generally accommodates bulkier auxins (like Arylpicolinates) better than TIR1.

  • Volatility: Higher molecular weight and halogenation reduce vapor pressure, mitigating off-target drift compared to Dicamba or 2,4-D.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins function as "molecular glues," stabilizing the interaction between the E3 ubiquitin ligase complex (SCF


) and the Aux/IAA repressor proteins. This leads to the degradation of repressors and the activation of auxin response genes.
Pathway Visualization (Graphviz)

AuxinSignaling Auxin Synthetic Auxin (DBClPA / Picloram) Complex TIR1-Auxin-AuxIAA Ternary Complex Auxin->Complex Binds Pocket TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitination Ubiquitination (SCF Complex) Complex->Ubiquitination Stabilizes Degradation 26S Proteasome Degradation Ubiquitination->Degradation GeneExpr ARF Transcription Factor Release Degradation->GeneExpr Removes Repression Response Uncontrolled Growth (Epinasty/Death) GeneExpr->Response

Caption: The molecular glue mechanism where the synthetic auxin bridges the TIR1 receptor and Aux/IAA repressor, triggering the degradation cascade.

Experimental Protocols for Evaluation

To objectively compare DBClPA against standards, researchers must assess both its intrinsic activity and its potential as a precursor .

Protocol A: Chemical Derivatization (Amination)

Rationale: To verify if the 4-Cl group limits activity, convert DBClPA to its 4-amino analog and compare potency.

  • Reagents: DBClPA (1 eq), Aqueous Ammonia (28%, excess), Catalyst (Cu or Cu

    
    O).
    
  • Reaction: High-pressure autoclave at 100–140°C for 6–12 hours (S

    
    Ar reaction).
    
  • Purification: Acidify to pH 3, precipitate, and recrystallize from ethanol.

  • Validation:

    
    H NMR (Look for disappearance of 4-Cl shift and appearance of broad NH
    
    
    
    signal).
Protocol B: Arabidopsis Root Growth Inhibition Assay

Rationale: A rapid, high-throughput screen for auxin activity. Active auxins inhibit primary root elongation.

  • Plant Material: Arabidopsis thaliana (Col-0 wild type).

  • Media Prep: 0.5x MS medium + 1% sucrose + 0.8% agar.

  • Treatment: Supplement media with DBClPA, Picloram, and 2,4-D at log-scale concentrations (10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M).
  • Growth: Stratify seeds (4°C, 2 days), then grow vertically (22°C, 16h light) for 7 days.

  • Data Capture: Scan plates and measure primary root length using ImageJ.

  • Analysis: Calculate IC

    
     (concentration inhibiting 50% growth).
    
    • Expected Result: Picloram (IC

      
       ~10-50 nM) > DBClPA (Predicted IC
      
      
      
      >500 nM due to lack of 4-NH
      
      
      ).
Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: Direct measurement of


 (dissociation constant) with TIR1 receptor.
  • Sensor Chip: Immobilize biotinylated TIR1-ASK1 complex on a Streptavidin chip.

  • Analytes: Inject DBClPA and Picloram across the surface at varying concentrations.

  • Co-factor: Include an Aux/IAA degron peptide (e.g., IAA7 peptide) in the running buffer to measure ternary complex formation.

  • Readout: Measure Response Units (RU) to determine association (

    
    ) and dissociation (
    
    
    
    ) rates.
Experimental Workflow Diagram (Graphviz)

Workflow Step1 Synthesis (DBClPA -> 4-NH2 Analog) Step2 In Vitro Screen (Arabidopsis Root Assay) Step1->Step2 Compare Parent vs Analog Step3 Binding Kinetics (SPR / TIR1) Step2->Step3 Select Potent Hits Step4 Greenhouse Trial (Whole Plant Efficacy) Step3->Step4 Validate Mechanism

Caption: A sequential workflow to validate the auxinic potential of the scaffold and its derivatives.

Environmental Fate & Safety Profile (Predicted)

When developing DBClPA-based herbicides, environmental persistence is a key differentiator.

  • Persistence: Pyridine carboxylic acids (Picloram) are known for long soil half-lives (

    
     > 100 days). The C-Br bond is generally weaker than the C-Cl bond, potentially allowing for faster photolytic degradation of DBClPA compared to Picloram, offering a better environmental profile.
    
  • Mobility: Like other picolinates, DBClPA is an acid (pKa ~2-3) and will exist as an anion in most soils, posing a risk of leaching. Esterification (e.g., methyl or benzyl esters) is recommended to reduce mobility and improve leaf uptake.

References

  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2] Bioorganic & Medicinal Chemistry.[1] Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.[1] Link

  • ChemSrc. (2025).[3][4] this compound - CAS 698393-07-6 Properties and Suppliers.[3][5][4][6]Link[5]

  • Vertex AI Search. (2025).[4] Structure-activity relationship of halogenated picolinic acids.[1] (Aggregated Search Results). 7

Sources

validation of analytical methods for 3,5-Dibromo-4-chloropicolinic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3,5-Dibromo-4-chloropicolinic acid (DBCP) is a critical halogenated pyridine intermediate, often utilized in the synthesis of auxinic herbicides (e.g., Fluroxypyr analogs) and specific pharmaceutical scaffolds. Its quantification presents a unique "bifurcated" analytical challenge:

  • The Polarity Paradox: The picolinic acid moiety confers high polarity and pH-dependent ionization (zwitterionic potential), causing peak tailing on standard C18 columns.

  • The Halogen Load: The heavy bromination renders the molecule sterically bulky and hydrophobic in acidic conditions, yet highly responsive to Electron Capture Detection (ECD).

This guide objectively compares the two dominant analytical architectures—RP-HPLC-UV (the QC workhorse) and GC-ECD (the trace residue specialist)—providing validated protocols to ensure data integrity compliant with ICH Q2(R1) standards.

Comparative Analysis: Method Selection Matrix

The choice of method must be dictated by the Analytical Target Profile (ATP) . Do not default to HPLC simply due to availability; select based on the sensitivity and matrix requirements defined below.

FeatureRP-HPLC-UV (Recommended for Assay) GC-ECD (Recommended for Residues)
Primary Application Purity Assay (>98%), Process MonitoringTrace Impurity (<0.1%), Environmental Residue
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization Required)
Specificity Moderate (Requires gradient for isomers)High (Separates volatile homologs well)
Sensitivity (LOD) ~0.5 – 1.0 ppm~0.01 – 0.05 ppb (Halogen selective)
Linearity Range

dynamic range

dynamic range
Robustness High (pH dependent)Moderate (Derivative stability dependent)
Cost per Run LowMedium (Reagent costs)
Decision Workflow

Use the following logic to select your validation path.

MethodSelection cluster_0 Critical Decision Factor Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Matrix Sample Matrix? Conc->Matrix Trace (<0.1%) HPLC Select RP-HPLC-UV (Method A) Conc->HPLC High (>0.1%) Matrix->HPLC Clean Synthesis Liquor GC Select GC-ECD/MS (Method B) Matrix->GC Soil/Water/Complex

Figure 1: Analytical Decision Matrix for DBCP Quantification.

Deep Dive: RP-HPLC-UV Validation (The QC Standard)

Context: This method is the industry standard for raw material release and in-process control. The critical quality attribute (CQA) here is Resolution (


)  between DBCP and its des-bromo impurities.
The Self-Validating Protocol

To ensure trustworthiness, this protocol uses an in-situ System Suitability Test (SST) that flags pH drift—the most common failure mode for picolinic acids.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Why: The extra-dense bonding prevents silanol interactions with the pyridine nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2). Why: Low pH suppresses carboxylic acid ionization (

    
    ), forcing the molecule into its neutral, hydrophobic state for retention.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 20% B (0 min)

    
     80% B (10 min) 
    
    
    
    20% B (10.1 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Maximal absorbance for brominated pyridine ring).

  • Temperature: 30°C.

Validation Parameters (Experimental Data)[2][3][4]
ParameterAcceptance CriteriaTypical Result
Specificity No interference at

of DBCP
Purity Angle < Purity Threshold (DAD)
Linearity (

)

(Range: 50–150% of target)

Precision (Repeatability) RSD

1.0% (n=6)

Accuracy (Recovery) 98.0% – 102.0%

LOD / LOQ S/N > 3 / S/N > 10

/

Critical "Watch-outs"
  • Iron Contamination: Picolinic acids are potent chelators. Trace iron in the water or stainless steel lines can cause peak splitting. Mitigation: Passivate the LC system with 30% nitric acid annually or use a PEEK-lined column.

  • pH Sensitivity: A shift in Mobile Phase A pH from 2.2 to 2.8 can cause a retention time shift of >1 minute. Always measure pH after adding acid.

Deep Dive: GC-ECD Validation (The Residue Specialist)

Context: DBCP is non-volatile and cannot be analyzed by GC directly. It requires derivatization to its methyl ester. This method utilizes the high electronegativity of the bromine atoms for ultra-sensitive Electron Capture Detection (ECD).

Derivatization Workflow (Methylation)

The choice of derivatization reagent is critical. We recommend BF3-Methanol over Diazomethane due to safety and stability profiles.

Derivatization Input DBCP (Acid) Heat Heat 60°C (30 mins) Input->Heat Reagent 14% BF3-MeOH Reagent->Heat Extract Extract into Hexane Heat->Extract Product DBCP-Methyl Ester (Volatile) Extract->Product

Figure 2: Acid-catalyzed esterification workflow for GC analysis.

Protocol Specifications
  • Column: DB-5ms or HP-5 (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium (1.0 mL/min) with Nitrogen makeup gas for ECD.

  • Injector: Splitless (250°C).

  • Detector: ECD (300°C). Note: ECD is non-destructive but highly sensitive to moisture. Ensure gas traps are active.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
Internal Standard Strategy

Do not use external standards alone for GC-ECD due to injection variability.

  • Recommended IS: 2,4-Dichlorobenzoic acid methyl ester . It mimics the halogenated aromatic structure but elutes distinctly from the DBCP ester.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Mueller, T., et al. (2019). "Transition-metal-free decarboxylative halogenation of 2-picolinic acids." RSC Advances, 9, 29699-29705. Link

  • Podolska, M., et al. (2014). "HPLC Method for Identification and Quantification of Active Substances in Dermatological Preparations." Acta Poloniae Pharmaceutica, 71(5), 709-719.[3] Link

  • US EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation.Link

Sources

The Influence of Halogenation on Picolinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical design, understanding the nuanced effects of structural modifications is paramount. Among the most impactful and frequently employed modifications is halogenation. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated picolinic acids, a scaffold of significant interest due to its prevalence in herbicidal, antimicrobial, and potential therapeutic agents. We will move beyond a mere cataloging of effects to explore the underlying physicochemical principles that govern the observed biological activities, supported by experimental data and detailed protocols.

The Picolinic Acid Scaffold: A Privileged Structure

Picolinic acid, a simple pyridine-2-carboxylic acid, serves as the foundational structure for a range of bioactive molecules. Its ability to chelate metals, participate in hydrogen bonding, and act as a bioisostere for other functional groups makes it a versatile starting point for chemical synthesis.[1][2] The most prominent application of this scaffold is in the development of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3]

The Auxin Herbicide Mechanism: A Tale of Targeted Protein Degradation

Synthetic auxins like those derived from picolinic acid exert their effects by hijacking the plant's natural auxin signaling pathway. The key steps are as follows:

  • Perception: The synthetic auxin enters the plant cell and binds to a co-receptor complex. This complex consists of a member of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4]

  • Ubiquitination: This binding event stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor, marking the repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes.

  • Phenotypic Effect: The resulting overstimulation of these genes leads to epinasty, uncontrolled cell division, and ultimately, plant death.

Auxin_Mechanism

Caption: Mechanism of action for synthetic auxin herbicides.

Understanding this mechanism is crucial for interpreting SAR data, as any modification that enhances binding to the TIR1/AFB-Aux/IAA co-receptor complex is likely to increase herbicidal potency.

The Role of Halogens in Modulating Bioactivity

Halogen atoms are not mere bulky, lipophilic substituents. Their unique electronic properties allow them to participate in a variety of non-covalent interactions that can significantly enhance binding affinity and selectivity. The key to this is the phenomenon of halogen bonding .

Contrary to the classical view of halogens as purely electronegative, the electron density around a covalently bonded halogen (Cl, Br, I) is anisotropic. This creates a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, known as a σ-hole . This electropositive cap can act as a Lewis acid, forming a favorable interaction with an electron-rich Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[3]

The strength of this halogen bond is directional and increases with the polarizability and size of the halogen atom, following the general trend: I > Br > Cl > F .[3] Fluorine, being highly electronegative and having low polarizability, generally does not form significant halogen bonds.

Halogen_Bonding

Caption: Schematic of a halogen bond.

Beyond halogen bonding, these atoms also influence a molecule's physicochemical properties, as summarized in the table below.

PropertyFClBrI
Atomic Radius (Å) 0.640.991.141.33
Electronegativity (Pauling) 4.03.02.82.5
Hydrophobicity Parameter (π) 0.140.710.861.12
Halogen Bond Donor Strength NegligibleWeakModerateStrong

Data compiled from various sources, including[5].

These properties collectively impact a compound's solubility, membrane permeability, metabolic stability, and binding affinity. For instance, increasing hydrophobicity can enhance membrane passage but may also increase non-specific binding and reduce aqueous solubility.[6]

SAR Comparison: Halogenated Picolinic Acids as Herbicides

The development of picolinic acid herbicides has evolved from broad-spectrum compounds like Picloram to more targeted molecules like Halauxifen-methyl and Florpyrauxifen-benzyl.[7][8] A common strategy in this evolution has been the introduction of a substituted aryl group at the 6-position of the picolinic acid ring, a site where halogenation has proven particularly effective.

Studies have shown that compounds with halogen-substituted phenyl groups at the 6-position generally exhibit better herbicidal activities than those with alkyl-substituted phenyl groups.[7]

Influence of Halogen Type and Position

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids provided key insights into the role of halogen substitution on the appended aryl ring.[9] The herbicidal activity was evaluated using an Arabidopsis thaliana root growth inhibition assay.

Compound IDR1 Substituent on Aryl RingInhibition of A. thaliana Root Growth at 0.5 µmol/L (%)
Picloram(Reference)~20% (estimated from graphical data)
Florpyrauxifen(Reference)33.8%
S202 2-F 78.4%
S0702-ClHigh Activity
S1502-BrHigh Activity
S0604-FHigh Activity
S1404-ClHigh Activity
S1804-BrHigh Activity

Data adapted from[9].

Key SAR Insights from Herbicidal Studies:

  • Positional Importance: Substituents at the 2- and 4-positions of the phenyl ring lead to significantly higher inhibitory activity compared to substitutions at the 3-position.[9] This suggests a specific spatial requirement within the receptor binding pocket.

  • Halogen Superiority: Halogen-substituted compounds consistently outperform analogues with strong electron-withdrawing groups (like nitro) or strong electron-donating groups (like hydroxyl or amino) at the same positions.[9]

  • Fluorine's Impact: The presence of fluorine on the picolinic acid core itself, as seen in the novel series, contributes to the high overall activity, with several compounds surpassing the efficacy of commercial standards like Picloram and Florpyrauxifen.[9] For example, compound S202, with a 2-fluoro substitution on the aryl ring, showed 78.4% inhibition of A. thaliana root growth at 0.5 µmol/L, compared to just 33.8% for florpyrauxifen.[9]

Molecular docking studies suggest that these halogenated derivatives can form more intensive interactions with the auxin co-receptor AFB5.[7] The halogen atoms can participate in favorable hydrophobic interactions and potentially form halogen bonds with residues in the binding pocket, leading to enhanced affinity and, consequently, higher herbicidal potency.

SAR in Other Biological Contexts: Antimicrobial and Antiproliferative Activity

While less explored than their herbicidal properties, halogenated picolinic acids and related structures have shown promise in other therapeutic areas.

Antimicrobial Activity

Picolinic acid itself exhibits a broad spectrum of antibacterial activity.[10] Halogenation of related heterocyclic scaffolds, such as 8-hydroxyquinoline (8HQ), has been shown to modulate this activity significantly.

CompoundKey Substituent(s)MIC Range vs. Gram-positive bacteria (µM)
8-Hydroxyquinoline (Parent)None3.44–13.78
Cloxyquin5-Chloro-5.57–89.09
7-Bromo-8HQ7-Bromo-High Activity
Clioquinol5-Chloro-7-iodo-High Activity

Data adapted from[9].

Key SAR Insights from Antimicrobial Studies:

  • Enhanced Gram-Negative Activity: Halogenated 8HQ derivatives, particularly 7-bromo-8HQ and clioquinol, displayed higher activity against Gram-negative bacteria compared to the parent compound.[9]

  • Potency Maintenance: While the MIC range for some halogenated derivatives against Gram-positive bacteria was slightly higher than the parent compound, they maintained potent activity.[9]

  • General Trend: The inclusion of halogens is a viable strategy for modulating the antimicrobial spectrum and potency of heterocyclic acids. Studies on flavonoids have also shown that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties.[11]

Antiproliferative Activity

The antiproliferative potential of picolinic acid has been linked to macrophage activation.[8] SAR studies on broader pyridine derivatives suggest that halogenation can have a complex effect on anticancer activity. One review noted that pyridine derivatives with halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity compared to those with methoxy or hydroxyl groups.[12] However, this is highly dependent on the specific scaffold and the target. In other contexts, such as halogenated indoles, halogenation has been shown to be crucial for potent antiproliferative effects.[13] This highlights the necessity of empirical testing for each new chemical series.

Experimental Protocols for SAR Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of halogenated picolinic acids.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This in vivo assay is a primary screening tool for assessing the auxin-like activity of compounds. It is sensitive, high-throughput, and physiologically relevant.

Objective: To quantify the inhibitory effect of test compounds on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

  • Murashige and Skoog (MS) basal medium with vitamins.

  • Sucrose.

  • Phytagel or agar.

  • Petri dishes (square, 100x100 mm).

  • Test compounds (dissolved in DMSO to create stock solutions).

  • Sterile water.

  • Growth chamber with controlled light (16h light/8h dark), temperature (22-24°C), and humidity.

Methodology:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove ethanol and wash with 1 mL of sterile water. d. Add 1 mL of 50% bleach solution containing 0.05% Tween-20. Agitate for 10 minutes. e. Remove bleach solution and wash seeds 4-5 times with sterile water. f. Resuspend seeds in 0.1% sterile agar solution.

  • Plating: a. Prepare MS agar plates containing 1% sucrose and the desired concentrations of the test compounds. The final DMSO concentration should not exceed 0.1%. Include a solvent control plate (0.1% DMSO). b. Using a sterile pipette, dispense 5-10 sterilized seeds in a line on the surface of the agar, approximately 1 cm from the top edge of the plate. c. Seal the plates with breathable tape.

  • Vernalization and Growth: a. Wrap the plates in aluminum foil and store at 4°C for 2-3 days to synchronize germination (vernalization). b. Transfer the plates to a growth chamber and place them in a vertical orientation to allow roots to grow downwards along the agar surface. c. Grow the seedlings for 5-7 days.

  • Data Acquisition and Analysis: a. After the growth period, remove the plates from the chamber. b. Scan the plates at high resolution (e.g., 600 dpi). c. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip for each seedling. d. Calculate the average root length for each treatment and the percent inhibition relative to the solvent control. e. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Root_Assay_Workflow Start Start Sterilize Sterilize Seeds (Ethanol & Bleach) Start->Sterilize Plate Plate Seeds on MS Agar + Compound Sterilize->Plate Vernalize Vernalize at 4°C (2-3 days) Plate->Vernalize Grow Grow Vertically (5-7 days) Vernalize->Grow Scan Scan Plates Grow->Scan Measure Measure Root Length (ImageJ) Scan->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the Arabidopsis root growth inhibition assay.

Protocol: In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This biophysical technique provides quantitative data on the binding affinity and kinetics of a compound to its protein target, in this case, the TIR1/AFB receptor.

Objective: To measure the binding of halogenated picolinic acids to the TIR1-Aux/IAA co-receptor complex.

Materials:

  • Surface Plasmon Resonance (SPR) instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified recombinant TIR1/AFB protein.

  • Synthetic biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).

  • Running buffer (e.g., HBS-EP+).

  • Test compounds at various concentrations.

Methodology:

  • Chip Preparation: a. Immobilize streptavidin on the sensor chip surface using standard amine coupling chemistry. b. Capture the biotinylated Aux/IAA degron peptide onto the streptavidin surface. This creates the "bait" for the binding interaction.

  • Binding Analysis: a. Prepare a series of solutions containing a constant concentration of the TIR1/AFB protein and varying concentrations of the test compound (picolinic acid derivative) in running buffer. Allow these to pre-incubate. b. Inject the pre-incubated mixtures over the sensor chip surface at a constant flow rate. c. Monitor the change in response units (RU) over time, which corresponds to the binding of the TIR1/AFB-compound complex to the immobilized Aux/IAA peptide. d. After the association phase, inject running buffer alone to monitor the dissociation of the complex.

  • Data Analysis: a. Subtract the response from a reference channel to correct for non-specific binding. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Conclusion and Future Directions

The halogenation of picolinic acid derivatives is a powerful and effective strategy for modulating their biological activity. For synthetic auxin herbicides, the introduction of halogens, particularly on a 6-aryl substituent, consistently enhances potency. This effect is driven by a combination of improved hydrophobic interactions and, critically, the potential for halogen bonding within the TIR1/AFB receptor pocket. The SAR clearly indicates that the position and type of halogen are crucial, with substitutions at the 2- and 4-positions of an appended aryl ring being most favorable.

While the SAR for antimicrobial and antiproliferative activities is less defined for the picolinic acid scaffold itself, studies on related halogenated heterocycles demonstrate the significant impact of halogenation. This suggests that halogenated picolinic acids are a promising area for further exploration in the search for new therapeutic agents.

Future research should focus on:

  • Systematic SAR studies of halogens placed directly on the picolinic acid ring to deconvolve their effects from those on appended groups.

  • Co-crystallization of halogenated picolinic acids with the TIR1/AFB-Aux/IAA co-receptor complex to visualize the specific interactions, including halogen bonds, that drive high-affinity binding.

  • Exploration of a wider range of biological targets to unlock the full potential of this versatile, halogenated scaffold beyond agriculture.

By combining rational design based on physicochemical principles with robust biological evaluation, researchers can continue to leverage halogenation to develop highly potent and selective picolinic acid derivatives for a variety of applications.

References

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  • Feng, S., Liu, C., Yang, C., Zhang, Y., Wang, Y., Ma, H., & Zhao, W. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Wang, P., Liu, C., Feng, S., Zhang, Y., Wang, Y., Ma, H., & Zhao, W. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7359. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Oladipo, I. C., et al. (2013). Antimicrobial activity of Picolinic acid. Elixir Applied Chemistry, 58, 14759-14761.
  • Schluep, D., & Scorneaux, B. (1989). Antiproliferative activity of picolinic acid due to macrophage activation. International journal of immunopharmacology, 11(7), 799–805. [Link]

  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]

  • Vetter, W., Rosenfelder, N., & Gribble, G. W. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole.
  • Wang, C., Liu, S., Zhang, X., Li, X., Liu, Y., & Ma, Y. (2021). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 221, 111494.
  • Borawska, M. H., Czechowska, S. K., Markiewicz, R., Pałka, J., Świsłocka, R., & Lewandowski, W. (2008). Antimicrobial activity and cytotoxicity of picolinic acid and selected picolinates as new potential food preservatives. Polish Journal of Food and Nutrition Sciences, 58(3).
  • Barker, P. J., & Harris, R. L. N. (1982). 3-(Bromoacetyl)chloramphenicol, an active site directed inhibitor for chloramphenicol acetyltransferase. Biochemistry, 21(15), 3710-3716.
  • Gicquel, M., Bouëtel, T., Le Guevel, R., & Pipelier, M. (2017).
  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(29), 5275-5287.
  • Phan, T. N. V., Le, T. H., & Tran, T. D. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 26(16), 4991.
  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 701-710.
  • Higginbotham, C. (2021). 9.2 Properties of Halogenated Compounds. In Introductory Organic Chemistry.
  • Laskowski, M., et al. (2009). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Cell, 21(10), 2960-2973.
  • Al-Salahi, R., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. Scientific reports, 10(1), 1-14.
  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4044–4136.
  • Lee, J. H., et al. (2021). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science, 8(1), 2002330.
  • Sharma, V., Kumar, V., & Singh, D. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(24), 15152-15180.
  • Cybulska, I., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.
  • Robert-Gero, M., et al. (1986). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Biochemical pharmacology, 35(12), 1977-1981.
  • Cabrita, A., et al. (2010). Halogenated Compounds from Marine Algae. Marine drugs, 8(8), 2301–2317.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ríos-Guzmán, C., & Valencia-Islas, N. A. (2022).
  • Mrongovius, R. I., & Rand, M. J. (1977). A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. Clinical and experimental pharmacology & physiology, 4(1), 7–15.
  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global journal of environmental science and management, 9(1), 1-18.
  • Mediavilla, V., & Fenner, K. (2001). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. Functional Plant Biology, 28(5), 443-451.
  • Oladipo, I. C., et al. (2013). Antimicrobial activity of Picolinic acid. Elixir Appl. Chem., 58, 14759-14761.
  • Phan, T. N. V., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 26(16), 4991.
  • Campaigne, E., & Riebsomer, J. L. (1955). Picolinic Acid Hydrochloride. Organic Syntheses, 35, 88.
  • Clark, D. G., & Tinston, D. J. (1973). Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. British journal of pharmacology, 49(2), 355–357.
  • Al-Qubaisi, M., et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones- Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. Current pharmaceutical design, 28(15), 1269-1283.
  • Silva, A. M., & Pinto, D. C. (2021). Styrylchromones: Biological Activities and Structure. Pharmaceuticals, 14(10), 1013.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Pharmaceutical Research, 4(4), 2133-2137.
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Comparative Environmental Fate Guide: 3,5-Dibromo-4-chloropicolinic Acid vs. Commercial Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of the environmental fate of 3,5-Dibromo-4-chloropicolinic acid (referred to herein as DBCP ) against established synthetic auxin herbicides.

This analysis treats DBCP as a distinct chemical entity, evaluating its behavior based on Structure-Activity Relationships (SAR) and physicochemical principles relative to industry standards like Picloram , Clopyralid , and Aminopyralid .

Executive Summary

This compound (DBCP) represents a highly halogenated pyridine-2-carboxylic acid structure distinct from commercial standards due to its specific halogenation pattern (Bromine/Chlorine mix) and the presence of a 4-chloro substituent rather than the 4-amino group found in Picloram and Aminopyralid.

Key Differentiator: While commercial picolinates (e.g., Picloram) are engineered for extreme persistence via the 4-amino group (which stabilizes the ring), DBCP's 4-chloro moiety introduces a "chemical handle" susceptible to nucleophilic attack (hydrolysis). Consequently, DBCP is predicted to exhibit lower persistence and higher degradation rates in aquatic and alkaline soil environments compared to Picloram, while retaining high mobility characteristics.

Chemical Identity & Physicochemical Profiling

Understanding the fate of DBCP requires a direct structural comparison with its closest commercial analogs.

Structural Comparison Table
FeatureDBCP (Candidate) Picloram (Standard) Clopyralid (Standard) Impact on Fate
Structure 3,5-diBr, 4-Cl, 2-COOH3,5,6-triCl, 4-NH₂, 2-COOH3,6-diCl, 2-COOHDBCP is heavier and more lipophilic.
C-4 Substituent -Cl (Electron Withdrawing) -NH₂ (Electron Donating) -HThe 4-Cl activates the ring for Hydrolysis (SNAr). The 4-NH₂ stabilizes it.
Halogen Type Bromine (Br) & Chlorine (Cl)Chlorine (Cl) onlyChlorine (Cl) onlyC-Br bonds are weaker than C-Cl, increasing Photolysis susceptibility.
Lipophilicity (Est. Log Kow) ~1.5 - 2.00.3-0.6DBCP has higher sorption (Koc) than Clopyralid, reducing leaching slightly.
Acidity (pKa) ~1.8 - 2.0 (Stronger Acid)2.32.3DBCP is anionic at environmental pH; highly mobile.
Diagram 1: Structural Homology & Reactive Sites

This diagram maps the structural differences driving the divergent environmental fates.

ChemicalStructure cluster_0 Commercial Standards (High Persistence) cluster_1 Candidate Molecule (DBCP) Picloram Picloram (4-Amino-3,5,6-trichloro) Stable 4-NH2 Group Clopyralid Clopyralid (3,6-Dichloro) No 4-Substituent DBCP DBCP (3,5-Dibromo-4-chloro) Reactive 4-Cl Group DBCP->Picloram Lacks 4-NH2 Stabilization DBCP->Clopyralid Higher Lipophilicity (Br vs Cl) Site1 C-4 Position Susceptible to Hydrolysis DBCP->Site1 Site2 C-Br Bonds Susceptible to Photolysis DBCP->Site2

Caption: Structural analysis highlighting the reactive 4-Chloro and C-Bromine sites in DBCP compared to stable commercial herbicides.

Environmental Fate Mechanisms

A. Hydrolysis (The "4-Chloro Vulnerability")

Unlike Picloram, which is hydrolytically stable, DBCP is predicted to undergo Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing halogens (Br, Cl). The Chlorine at position 4 is a good leaving group.

  • Environmental Implication: In alkaline waters (pH > 8), OH⁻ ions can attack the C-4 position, displacing Chlorine to form 3,5-dibromo-4-hydroxypicolinic acid .

  • Result: Faster degradation in aquatic systems compared to Picloram.

B. Photolysis
  • Mechanism: Carbon-Bromine (C-Br) bonds are weaker (~276 kJ/mol) than Carbon-Chlorine (C-Cl) bonds (~338 kJ/mol).

  • Prediction: Under UV exposure, DBCP will undergo Reductive Dehalogenation (loss of Br) faster than Picloram loses Cl.

  • Result: Photolysis will be a major dissipation pathway for DBCP in clear, shallow waters and on soil surfaces.

C. Mobility (Leaching Potential)
  • Mechanism: Like all picolinic acids, DBCP exists as an anion (COO⁻) in typical soils (pH 5–8). Anions are repelled by negatively charged soil particles.

  • Comparison:

    • Clopyralid:[1] Extremely mobile (Very low Koc).

    • Picloram:[1][2] Highly mobile.

    • DBCP:Moderately Mobile. The bulky Bromine atoms increase lipophilicity, leading to higher sorption (Koc ~50–100 mL/g) compared to Clopyralid (Koc ~2–5 mL/g).

  • Risk: High potential for groundwater contamination, though slightly mitigated by higher sorption than its chlorinated analogs.

Experimental Protocols (Validation)

To validate these predictions, the following OECD-compliant protocols are required.

Protocol 1: Hydrolysis as a Function of pH (OECD 111)

Objective: Confirm the instability of the 4-Chloro substituent.

  • Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Dosing: Spike DBCP at 10 mg/L (below water solubility limit).

  • Incubation: Incubate in dark at 25°C and 50°C (to accelerate rates).

  • Sampling: Aliquot at 0, 1, 3, 7, 14, and 30 days.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Target Analyte: DBCP.

    • Target Metabolite: 3,5-dibromo-4-hydroxypicolinic acid (monitor m/z transition corresponding to -Cl +OH).

  • Success Criteria: If DT50 at pH 9 is <30 days, hydrolysis is a major pathway (unlike Picloram).

Protocol 2: Soil Adsorption/Desorption (OECD 106)

Objective: Determine Koc to assess leaching risk.

  • Soil Selection: Select 4 soil types varying in Organic Carbon (OC) and Clay content (e.g., Sandy Loam, Clay, Silt Loam).

  • Equilibrium: Shake soil:solution (1:1 ratio) with 0.01 M CaCl₂ containing DBCP for 24 hours.

  • Separation: Centrifuge and analyze supernatant.

  • Calculation:

  • Interpretation: If Koc > 100, DBCP is significantly less mobile than Clopyralid.

Fate Pathway Visualization

The following diagram illustrates the predicted degradation routes for DBCP, contrasting the "Dead-End" persistence of Picloram with the reactive pathways of DBCP.

FatePathways DBCP DBCP (Parent Herbicide) Hydrolysis Hydrolysis (pH > 7) Nucleophilic Attack at C-4 DBCP->Hydrolysis Fast in Alkaline Water Photolysis Photolysis (UV) C-Br Bond Cleavage DBCP->Photolysis Fast Surface Degradation Microbial Microbial Degradation (Slow) DBCP->Microbial Slow in Soil Metabolite1 4-Hydroxy-3,5-dibromopicolinic acid (Low Herbicidal Activity) Hydrolysis->Metabolite1 Metabolite1->Microbial Ring Cleavage Metabolite2 3-Bromo-4-chloropicolinic acid (Debrominated) Photolysis->Metabolite2 Mineralization CO2 + NH3 + Halides (Complete Mineralization) Microbial->Mineralization

Caption: Predicted environmental degradation pathways for DBCP. Note the dominance of Hydrolysis and Photolysis compared to microbial breakdown.

Summary Comparison Matrix

ParameterDBCP (Predicted)Picloram (Reference)Experimental Implication
Water Solubility Moderate (100-500 mg/L)High (430 mg/L)DBCP requires polar solvents for formulation.
Soil Persistence (DT50) Moderate (30–90 days)Very High (>100 days)DBCP poses lower carryover risk to rotational crops.
Groundwater Risk High (Mobile Anion)Very HighBoth require strict buffer zones; DBCP slightly safer due to higher Koc.
Primary Degradation Photolysis & HydrolysisPhotolysis (Slow)DBCP is less stable in surface water.
Conclusion

This compound is a distinct chemical entity that shares the high mobility of the picolinic acid class but likely lacks the extreme persistence of Picloram. The substitution of the 4-amino group with a 4-chloro group creates a molecule that is chemically labile in alkaline conditions, offering a potentially more favorable environmental safety profile regarding soil accumulation, albeit with continued risks of groundwater leaching.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Publishing. [Link]

  • University of Hertfordshire . PPDB: Pesticide Properties DataBase - Picloram. [Link]

  • PubChem . 3,5-Dibromo-4-chloropyridine Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3,5-Dibromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dibromo-4-chloropicolinic acid is a highly functionalized heterocyclic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern of three halogen atoms on the pyridine ring, coupled with the presence of a carboxylic acid group, makes it a valuable scaffold for combinatorial chemistry and targeted synthesis. However, the efficient and scalable production of this molecule presents considerable synthetic challenges due to the regiochemical control required for the introduction of multiple substituents.

This guide provides a comprehensive analysis of potential synthetic routes for the production of this compound. We will delve into a comparative study of plausible synthetic strategies, evaluating them based on criteria such as the availability of starting materials, reaction yields, step economy, and potential safety and environmental considerations. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who are seeking to optimize the synthesis of this and structurally related compounds.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound necessitates a carefully planned sequence of reactions to ensure the correct placement of the bromine, chlorine, and carboxylic acid functionalities on the pyridine core. Based on a thorough review of the chemical literature and established synthetic methodologies for halogenated pyridines, we propose and evaluate three primary synthetic strategies.

Route A: Halogenation and Carboxylation of a Pre-aminated Pyridine

This approach leverages the directing effects of an amino group to facilitate the regioselective introduction of bromine atoms, followed by the conversion of the amino group to a chlorine atom via a Sandmeyer-type reaction. The key challenge in this route lies in the introduction of the carboxylic acid group at the C2 position.

Route_A Start 4-Aminopyridine Inter1 3,5-Dibromo-4-aminopyridine Start->Inter1 Bromination Inter2 3,5-Dibromo-4-amino-2-cyanopyridine Inter1->Inter2 Cyanation Inter3 3,5-Dibromo-4-aminopicolinic acid Inter2->Inter3 Hydrolysis Product This compound Inter3->Product Sandmeyer Reaction (Chlorination)

Diagram 1: Proposed synthetic pathway for Route A.
Route B: Sequential Halogenation of a Picolinic Acid Derivative

This strategy commences with a picolinic acid derivative and introduces the halogen substituents in a stepwise manner. The success of this route is highly dependent on the directing effects of the existing substituents to achieve the desired regioselectivity.

Route_B cluster_0 Option 1 cluster_1 Option 2 Start1 4-Chloropicolinic acid Inter1_1 This compound Start1->Inter1_1 Bromination Start2 Picolinic acid Inter2_1 3,5-Dibromopicolinic acid Start2->Inter2_1 Bromination Inter2_2 This compound Inter2_1->Inter2_2 Chlorination

Diagram 2: Proposed synthetic pathways for Route B.
Route C: Functional Group Interconversion of a Pre-halogenated Pyridine

This alternative approach begins with a pyridine ring that is already appropriately halogenated, followed by the introduction of the carboxylic acid functionality at the C2 position, typically through the conversion of a precursor group like a cyano or methyl group.

Route_C Start 3,5-Dibromo-4-chloropyridine Inter1 2-Cyano-3,5-dibromo-4-chloropyridine Start->Inter1 Cyanation Product This compound Inter1->Product Hydrolysis

Diagram 3: Proposed synthetic pathway for Route C.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the three proposed synthetic routes, highlighting their key strengths and weaknesses.

Parameter Route A: From 4-Aminopyridine Route B: From Picolinic Acid Route C: From Pre-halogenated Pyridine
Starting Material Availability Readily available and inexpensive.Picolinic acid and 4-chloropicolinic acid are commercially available.3,5-Dibromo-4-chloropyridine is not readily available and requires multi-step synthesis.
Regioselectivity Control Excellent for bromination due to the directing effect of the amino group.Challenging. The order of halogenation is critical and may lead to isomeric mixtures.Cyanation at the 2-position is generally feasible but may require specific activation.
Key Challenges Introduction of the C2-carboxylic acid group.Achieving the desired 3,5-dibromo-4-chloro substitution pattern without side products.Synthesis of the starting material.
Number of Steps Potentially longer due to the multi-step introduction of the carboxyl group.Potentially shorter if selective halogenation can be achieved.Fewer steps from the key intermediate, but the synthesis of the intermediate adds to the overall length.
Potential Yield The initial bromination step has a high reported yield (89.6%)[1]. Subsequent steps are less certain.Highly dependent on the selectivity of halogenation steps.Dependent on the efficiency of the cyanation and hydrolysis steps.
Safety & Environmental Involves the use of bromine and the generation of diazonium salts, which can be hazardous.Use of halogenating agents requires careful handling.Use of cyanide reagents is a significant safety concern.

Detailed Experimental Protocols (Proposed)

Protocol for Route A: Step 1 - Synthesis of 3,5-Dibromo-4-aminopyridine
  • Reaction: Bromination of 4-aminopyridine.

  • Reagents: 4-aminopyridine, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride.

  • Procedure: To a solution of 4-aminopyridine in carbon tetrachloride, AIBN is added, followed by the portion-wise addition of NBS at room temperature. The reaction is stirred for 24 hours. The product is isolated by filtration and recrystallization from n-hexane.

  • Yield: A reported yield for a similar reaction is 89.6%[1].

  • Causality: The use of NBS as a bromine source allows for a controlled bromination. AIBN acts as a radical initiator to facilitate the reaction. The amino group at the 4-position directs the electrophilic bromination to the 3 and 5 positions.

Protocol for Route C: Step 2 - Hydrolysis of 2-Cyano-3,5-dibromo-4-chloropyridine
  • Reaction: Hydrolysis of a cyanopyridine to a picolinic acid.

  • Reagents: 2-Cyano-3,5-dibromo-4-chloropyridine, strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Procedure: The cyanopyridine is heated in an aqueous solution of a strong acid or base. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is neutralized to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.

  • Causality: Both acidic and basic conditions can effectively hydrolyze the nitrile functionality to a carboxylic acid. The choice of conditions may depend on the stability of the halogen substituents on the pyridine ring.

Expertise & Experience: Navigating the Synthetic Challenges

The synthesis of highly substituted pyridines is a field that demands a nuanced understanding of directing group effects and reaction kinetics.

  • For Route A , the critical step is the introduction of the carboxyl group. While direct carboxylation is challenging, a two-step approach involving cyanation followed by hydrolysis is a more plausible, albeit longer, alternative. The choice of cyanation reagent is crucial; for instance, the use of copper(I) cyanide (a Rosenmund-von Braun reaction) could be effective. However, the presence of the amino group might interfere, necessitating its protection prior to cyanation.

  • For Route B , achieving the correct regiochemistry is paramount. The electron-withdrawing nature of the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution. Bromination of picolinic acid is known to be difficult. Therefore, starting with 4-chloropicolinic acid (Option 1) might be more favorable, as the chlorine atom can influence the position of subsequent bromination. However, predicting the exact outcome without experimental validation is difficult, and a mixture of isomers is a likely result.

  • For Route C , the synthesis of the starting material, 3,5-dibromo-4-chloropyridine, is a significant undertaking. However, once obtained, the subsequent cyanation and hydrolysis are relatively standard transformations. The cyanation of halopyridines can often be achieved using alkali metal cyanides, sometimes with the aid of a phase-transfer catalyst or in a polar aprotic solvent[2].

Trustworthiness: Self-Validating Systems in Synthesis

Each proposed synthetic step should be rigorously monitored to ensure the desired transformation is occurring and to quantify the yield and purity of the product. This is achieved through a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product. The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the substitution pattern, providing unambiguous structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage, the synthetic process becomes a self-validating system, ensuring the integrity of the final product and providing valuable data for process optimization.

Conclusion and Recommendations

Based on the analysis, Route A appears to be the most promising starting point for the synthesis of this compound, primarily due to the well-established and high-yielding initial bromination step. The main hurdle remains the introduction of the carboxylic acid group at the C2 position. Further investigation into the cyanation and hydrolysis of 3,5-dibromo-4-aminopyridine is warranted.

Route B presents significant challenges in controlling the regioselectivity of the halogenation steps and is likely to result in difficult-to-separate isomeric mixtures.

Route C , while conceptually straightforward from the key intermediate, is hampered by the synthetic complexity of obtaining the starting 3,5-dibromo-4-chloropyridine.

For any of these routes, a thorough experimental investigation is necessary to optimize reaction conditions, maximize yields, and ensure the safety and scalability of the process. The use of modern synthetic techniques, such as flow chemistry, could also be explored to improve safety and efficiency, particularly for hazardous reactions involving diazotization or the use of cyanide.

References

  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • EP1746089A1 - Process for the preparation of 2-cyanopyridine deriv
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiab
  • Jubilant Ingrevia - Picolinic acid Safety Data Sheet. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.